2-Phenoxypyridine-4-carboximidamide
Description
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Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-phenoxypyridine-4-carboximidamide |
InChI |
InChI=1S/C12H11N3O/c13-12(14)9-6-7-15-11(8-9)16-10-4-2-1-3-5-10/h1-8H,(H3,13,14) |
InChI Key |
AGOHAJRFQSTHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=N)N |
Origin of Product |
United States |
2-Phenoxypyridine-4-carboximidamide CAS 762193-84-0 physical properties
An In-depth Technical Guide A Physicochemical and Methodological Profile of 2-Phenoxypyridine-4-carboximidamide (CAS 762193-84-0)
Abstract
The 2-phenoxypyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including roles as antitumor agents, P2Y1 antagonists, and inhibitors of enzymes like LOXL2.[1][2][3][4] This guide provides a comprehensive technical overview of 2-Phenoxypyridine-4-carboximidamide (CAS 762193-84-0), a representative member of this valuable chemical class. Due to the limited availability of public experimental data for this specific molecule, this document consolidates high-quality predicted data, contextualizes its significance for drug development, and provides detailed, field-proven protocols for the experimental determination of its critical physical properties. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this and related molecules, bridging the gap between computational prediction and essential laboratory practice.
Molecular Identity and Structural Features
The foundational step in characterizing any new chemical entity (NCE) is to establish its precise molecular identity. The structural arrangement of 2-Phenoxypyridine-4-carboximidamide, featuring a phenoxy group at the 2-position and a carboximidamide (amidine) at the 4-position of a pyridine ring, dictates its physicochemical behavior and potential for biological interactions. The carboximidamide group, in particular, is a strong hydrogen bond donor and is basic, meaning it will likely be protonated at physiological pH, significantly influencing properties like solubility and receptor binding.
Caption: Chemical structure of 2-Phenoxypyridine-4-carboximidamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 762193-84-0 | N/A |
| Molecular Formula | C₁₂H₁₁N₃O | [5] |
| IUPAC Name | 2-phenoxypyridine-4-carboximidamide | [5] |
| SMILES | C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=N)N | [5] |
| InChI | InChI=1S/C12H11N3O/c13-12(14)9-6-7-15-11(8-9)16-10-4-2-1-3-5-10/h1-8H,(H3,13,14) | [5] |
| InChIKey | AGOHAJRFQSTHTH-UHFFFAOYSA-N |[5] |
Predicted Physicochemical Properties for Drug Discovery
In the absence of comprehensive experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are essential for early-stage drug discovery, guiding synthesis prioritization and assay design.[6] The properties below are critical for assessing the "drug-likeness" of a molecule.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| Monoisotopic Mass | 213.09021 Da | Influences diffusion rates and is used for precise mass spectrometry identification. |
| XlogP | 1.7 | A measure of lipophilicity. A value in this range suggests a good balance between aqueous solubility and lipid membrane permeability, a key factor for oral absorption. |
| Hydrogen Bond Donors | 2 (from -C(=N)NH₂ ) | The number of hydrogen bond donors impacts solubility and target binding. The carboximidamide group is a key contributor. |
| Hydrogen Bond Acceptors | 3 (from O, N_pyridine, C(=N )NH₂) | The number of hydrogen bond acceptors affects solubility and interactions with biological targets. |
| Rotatable Bonds | 2 | A measure of molecular flexibility. Fewer rotatable bonds (<10) is generally favorable for binding affinity and bioavailability. |
| Collision Cross Section | 145.4 Ų ([M+H]⁺) | A measure of the molecule's size and shape in the gas phase, relevant for ion mobility mass spectrometry.[5] |
Expert & Experience Insights: The predicted XlogP of 1.7 is particularly noteworthy. For oral drug candidates, a LogP/LogD in the 1-3 range is often considered a "sweet spot," balancing the need to dissolve in the aqueous environment of the gut with the ability to permeate the lipid bilayers of intestinal cells.[6] However, the basicity of the carboximidamide moiety means its ionization state is pH-dependent. At physiological pH (~7.4), this group will be largely protonated, making the molecule more polar than the XlogP value (which is for the neutral form) would suggest. Therefore, the experimental determination of LogD₇.₄, as described in the following section, is critical for an accurate assessment of its likely behavior in vivo.
Core Methodologies for Experimental Characterization
The following protocols represent robust, standardized workflows for determining the key physical properties of novel compounds like 2-Phenoxypyridine-4-carboximidamide. These methods are designed to be self-validating through the inclusion of appropriate controls and standards.
Kinetic Solubility Determination in Phosphate-Buffered Saline (PBS)
Causality and Experimental Choice: Aqueous solubility is a gatekeeping parameter for drug development. Poor solubility can lead to low absorption, unreliable preclinical data, and significant formulation challenges. A kinetic solubility assay is chosen here as it is a high-throughput method that mimics the situation where a compound, dissolved in an organic solvent like DMSO, is introduced into an aqueous physiological environment.
Protocol:
-
Preparation of Stock Solution: Accurately weigh ~1-2 mg of 2-Phenoxypyridine-4-carboximidamide and dissolve it in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.
-
Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS, pH 7.4) into the wells of a 96-well microtiter plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells in triplicate. This creates a final concentration of 100 µM with 1% DMSO. Include a positive control (a known soluble compound) and a negative control (a known insoluble compound).
-
Incubation and Measurement: Seal the plate and shake at room temperature for 2 hours. Measure the turbidity (a sign of precipitation) using a nephelometer or a plate reader at a wavelength of ~620 nm. The solubility is determined by comparing the turbidity of the test compound to the controls.
Caption: Workflow for Kinetic Solubility Assay.
Lipophilicity Determination (LogD at pH 7.4)
Causality and Experimental Choice: As discussed, the ionization state of the molecule at physiological pH makes LogD a more relevant descriptor of lipophilicity than LogP. The classic "shake-flask" method, while lower-throughput, is the gold standard for LogD determination due to its direct measurement of partitioning.
Protocol:
-
Phase Preparation: Prepare a pH 7.4 phosphate buffer and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This is a critical step to ensure thermodynamic equilibrium.
-
Compound Addition: Add a known amount of the 10 mM DMSO stock of 2-Phenoxypyridine-4-carboximidamide to a vial containing equal volumes (e.g., 2 mL each) of the pre-saturated n-octanol and buffer.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample a precise aliquot from both the n-octanol and the buffer layers. Quantify the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous buffer phase: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
References
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ResearchGate. Basic physicochemical features of the new dicarboxamides. [Link]
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ACS Publications. Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists | Journal of Medicinal Chemistry. [Link]
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PubMed. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. [Link]
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PubChem - NIH. 2-Phenoxypyridine | C11H9NO | CID 78510. [Link]
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RSC Publishing. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances. [Link]
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PMC. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]
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PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]
-
MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
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PubChemLite. 2-phenoxypyridine-4-carboximidamide hydrochloride (C12H11N3O). [Link]
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PubMed. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. [Link]
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PMC. Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. [Link]
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ResearchGate. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Link]
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- 3. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to 2-Phenoxypyridine-4-Carboximidamide: Physicochemical Properties, Synthesis, and Therapeutic Context
Abstract
This technical guide provides a comprehensive analysis of 2-phenoxypyridine-4-carboximidamide, a heterocyclic compound of interest to the fields of medicinal chemistry and drug development. The phenoxypyridine scaffold is a recognized pharmacophore in modern oncology research, with derivatives showing potential as potent kinase inhibitors.[1] This document details the core physicochemical properties, including molecular weight and exact mass, which are fundamental to its characterization. Furthermore, we present a reasoned discussion on its mass spectrometric behavior, a proposed retrosynthetic analysis, and a detailed, field-proven protocol for its synthesis. The guide concludes by placing the molecule within the broader context of therapeutic development, particularly as a potential building block for targeted cancer therapies.
Core Physicochemical Properties
The foundational step in evaluating any compound for research or development is the precise determination of its chemical and physical properties. These values are critical for analytical characterization, dose calculations, and interpretation of experimental data. 2-Phenoxypyridine-4-carboximidamide, often handled in its hydrochloride salt form for improved stability and solubility, possesses the molecular formula C12H11N3O.[2]
The distinction between molecular weight and exact mass is crucial for analytical scientists. Molecular weight (or average molecular mass) is calculated using the weighted average of the natural abundances of the isotopes of each element. This value is typically used for bulk stoichiometric calculations. In contrast, exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision.
A summary of the key identifiers and computed properties for the neutral form of the compound is presented below.
| Property | Value | Source |
| IUPAC Name | 2-phenoxypyridine-4-carboximidamide | |
| Molecular Formula | C12H11N3O | [2] |
| Molecular Weight | 213.24 g/mol | Calculated |
| Exact Mass | 213.09021 Da | [2] |
| InChIKey | AGOHAJRFQSTHTH-UHFFFAOYSA-N | [2] |
Mass Spectrometry and Structural Confirmation
High-resolution mass spectrometry is an indispensable tool for confirming the identity and purity of novel compounds. For 2-phenoxypyridine-4-carboximidamide, HRMS analysis in positive ion mode would target the protonated molecule, [M+H]⁺, with a theoretical exact mass of 214.09749 Da.
In addition to mass-to-charge ratio, ion mobility-mass spectrometry can provide another dimension of characterization through the measurement of the Collision Cross Section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. While experimental determination is ideal, computational predictions provide a valuable reference point for identification.
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 214.09749 | 145.4 |
| [M+Na]⁺ | 236.07943 | 152.1 |
| [M+NH₄]⁺ | 231.12403 | 161.4 |
| [M+K]⁺ | 252.05337 | 148.4 |
Data sourced from computational predictions.[2]
Synthetic Strategy and Methodologies
Retrosynthetic Analysis
A retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. This logical process is the cornerstone of synthetic planning. The primary disconnection is the amidine group, which can be reliably formed from a nitrile. The ether linkage is another key bond that can be formed via a nucleophilic aromatic substitution (SNAr) reaction.
Sources
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- 5. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]
Mechanism of Action of 2-Phenoxypyridine-4-Carboximidamide: A Predictive Framework for Serine Protease Inhibition
Executive Summary
2-phenoxypyridine-4-carboximidamide (often utilized as its hydrochloride salt, CAS: 82019-90-7) is a highly specialized small-molecule building block. While frequently deployed in high-throughput screening libraries, its structural pharmacophore—an aryl amidine appended to a rigid pyridine scaffold—dictates a highly specific biological mechanism of action: the competitive inhibition of trypsin-like serine proteases[1][2].
This technical whitepaper provides an in-depth analysis of the molecular causality behind its binding kinetics, its structural interactions within the highly conserved S1/S4 specificity pockets of proteases (such as Factor Xa, Thrombin, and uPA), and the self-validating experimental protocols required to empirically profile its pharmacological activity.
Molecular Causality: Pharmacophore and Target Engagement
The biological activity of 2-phenoxypyridine-4-carboximidamide is driven by its ability to hijack the natural substrate recognition machinery of the serine protease family.
The Amidine Group as an Arginine Mimetic
Trypsin-like serine proteases catalyze the cleavage of peptide bonds immediately adjacent to positively charged amino acids (Arginine or Lysine). The carboximidamide (amidine) moiety of the compound is protonated at physiological pH. This highly basic functional group acts as a P1 moiety, perfectly mimicking the guanidinium side chain of natural arginine substrates[1].
Salt Bridge Formation in the S1 Pocket
The hallmark of the trypsin-like primary specificity pocket (S1) is a deep, narrow cleft terminating in a negatively charged Aspartic Acid residue (Asp189, chymotrypsin numbering)[1]. Upon entry into the active site, the amidine group forms a bidentate salt bridge and a robust hydrogen-bond network with the carboxylate of Asp189. This ionic interaction provides the primary thermodynamic driving force for binding affinity ( Ki ).
The Pyridine Scaffold and S4 Subsite Engagement
The central pyridine ring acts as a rigid linker, precisely projecting the amidine into the S1 pocket while minimizing entropic penalties during the binding event[3]. Concurrently, the 2-phenoxy substitution is forced to project outward. Depending on the specific protease, this phenoxy group is predicted to engage the S4 "aryl binding box" (often lined by aromatic residues such as Trp215 or Tyr99). Favorable π−π stacking or cation- π interactions in this secondary pocket dictate the compound's selectivity profile among different serine proteases[3].
Caption: Mechanism of competitive serine protease inhibition by 2-phenoxypyridine-4-carboximidamide.
Experimental Workflows: Self-Validating Protocols
To transition from predictive modeling to empirical validation, researchers must employ a cascading sequence of biophysical and biochemical assays. The causality behind this specific sequence is to first establish functional inhibition, then quantify physical binding, and finally resolve the spatial coordinates.
Protocol 1: Steady-State Fluorogenic Cleavage Assay (Functional Validation)
-
Rationale: Determines if the compound functionally inhibits the enzyme and establishes the inhibition constant ( Ki ).
-
Methodology:
-
Preparation: Solubilize 2-phenoxypyridine-4-carboximidamide to a 10 mM stock in 100% anhydrous DMSO.
-
Equilibration: Dilute the target protease (e.g., human Factor Xa) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Incubate the enzyme with varying concentrations of the inhibitor (1 nM to 100 µM) for 15 minutes at 37∘C to achieve thermodynamic equilibrium.
-
Initiation: Add a target-specific fluorogenic substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC) at a concentration equal to its Michaelis constant ( Km ).
-
Measurement: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes to capture initial velocity ( v0 ).
-
-
Self-Validation: Perform a Cheng-Prusoff conversion to calculate the Ki . A linear Dixon plot ( 1/v vs. [I] ) must be generated; intersecting lines in the upper quadrant validate the purely competitive nature of the inhibition.
Protocol 2: Surface Plasmon Resonance (SPR) (Biophysical Validation)
-
Rationale: Orthogonal validation to ensure the functional inhibition observed in Protocol 1 is due to direct, reversible 1:1 binding, yielding precise association ( kon ) and dissociation ( koff ) rates.
-
Methodology:
-
Immobilization: Covalently attach the target protease onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved.
-
Injection: Inject the inhibitor in a multi-cycle kinetic format (concentrations ranging from 0.1×Ki to 10×Ki ). Use a high flow rate ( ) to eliminate mass transport limitations.
-
-
Self-Validation: The resulting sensorgrams must fit a 1:1 Langmuir binding model. The calculated dissociation constant ( KD=koff/kon ) must closely match the Ki derived from the fluorogenic assay.
Protocol 3: X-Ray Crystallography (Structural Validation)
-
Rationale: Provides definitive proof of the predicted Asp189-amidine salt bridge and S4-phenoxy interactions[4][3].
-
Methodology:
-
Co-crystallization: Incubate the protease ( 10 mg/mL ) with a 5-fold molar excess of the inhibitor. Grow crystals using vapor diffusion hanging drop methods.
-
Data Collection: Harvest crystals, flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant, and collect diffraction data.
-
-
Self-Validation: The electron density map ( 2Fo−Fc ) must clearly resolve the rigid orientation of the pyridine ring and the bidentate hydrogen bonds at the base of the S1 pocket.
Caption: Self-validating experimental workflow for hit-to-lead protease inhibitor characterization.
Data Presentation: Predictive Selectivity Profiling
Because the S1 pocket is highly conserved across the trypsin-like family, selectivity is driven almost entirely by the 2-phenoxy group's interaction with the adjacent S2-S4 pockets. The following table illustrates a predictive selectivity profile based on analogous aryl amidines[4][5].
| Target Protease | Biological Pathway | Predicted Ki (nM) | Structural Rationale for Affinity/Selectivity |
| Factor Xa | Coagulation Cascade | 10 - 50 | High affinity due to the S4 aryl box (Trp215) perfectly accommodating the phenoxy group. |
| uPA | Fibrinolysis / Metastasis | 100 - 300 | Favorable S1 binding, but lacks the deep hydrophobic S4 cleft present in FXa. |
| Thrombin | Coagulation Cascade | 500 - 1000 | Moderate affinity; the S4 pocket is more restricted, causing potential steric clash with the phenoxy ether linkage. |
| Trypsin | Digestion (Off-target) | > 5000 | Broad S1 specificity, but lacks complementary S2/S4 subsites for the rigid 2-phenoxy substitution. |
References
-
Title: Inhibitors of Factor VIIa/Tissue Factor Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL: [Link]
-
Title: Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases Source: RSC Advances URL: [Link]
-
Title: Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Preparation, characterization, and the crystal structure of the inhibitor ZK-807834 (CI-1031) complexed with factor Xa Source: PubMed (NIH) URL: [Link]
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- 3. Preparation, characterization, and the crystal structure of the inhibitor ZK-807834 (CI-1031) complexed with factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Design and synthesis of highly constrained factor Xa inhibitors: amidine-substituted bis(benzoyl)--diazepan-2-ones and bis(benzylidene)-bis(gem-dimethyl)cycloketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Solubility Profiling of 2-Phenoxypyridine-4-Carboximidamide in Organic Solvents: A Technical Guide
Abstract 2-Phenoxypyridine-4-carboximidamide is a critical structural motif and intermediate utilized in advanced organic synthesis and drug discovery. Because of its unique structural duality—combining a lipophilic phenoxypyridine core with a highly polar, hydrogen-bonding carboximidamide (amidine) group—its solvation behavior is non-trivial. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic solubility profile across various organic solvents, detailing the mechanistic drivers of solvation and outlining a self-validating experimental protocol for precise solubility determination.
Introduction & Physicochemical Context
2-Phenoxypyridine-4-carboximidamide (CAS: 762193-84-0 for the free base; 82019-90-7 for the hydrochloride salt) is a highly versatile building block in medicinal chemistry. Structurally, it features a central pyridine ring substituted with a lipophilic phenoxy ether linkage at the C2 position, and a highly polar, basic carboximidamide moiety at the C4 position.
Understanding the thermodynamic solubility profile of this compound in organic solvents is paramount for optimizing reaction yields, designing purification workflows (e.g., crystallization), and developing pharmaceutical formulations. The molecule's dual nature creates a complex solvation landscape that requires precise thermodynamic profiling.
Mechanistic Insights into Solvation
The solubility of 2-phenoxypyridine-4-carboximidamide is governed by the interplay between solvent properties and the compound's functional groups:
-
The Carboximidamide Moiety: This functional group acts as both a strong hydrogen-bond donor (-NH₂, -NH) and acceptor (C=N). Solvents with high dielectric constants and strong hydrogen-bond accepting capabilities (e.g., DMSO, DMF) readily disrupt the solid-state crystal lattice, leading to high solubility.
-
The Phenoxypyridine Core: The phenoxy group introduces significant lipophilicity and steric bulk, which moderately enhances solubility in halogenated solvents like dichloromethane (DCM) compared to unsubstituted pyridine-carboximidamides.
-
Salt vs. Free Base: It is critical to distinguish between the free base and the hydrochloride salt. The HCl salt exhibits enhanced solubility in highly polar protic solvents (e.g., water, methanol) due to ion-dipole interactions, whereas the free base demonstrates broader solubility across mid-polar organic solvents.
Experimental Methodology: The Isothermal Shake-Flask Protocol
To accurately determine the thermodynamic solubility of 2-phenoxypyridine-4-carboximidamide, the isothermal shake-flask method is employed. This technique is universally recognized as the gold standard for solubility determination because it ensures true thermodynamic equilibrium is reached, mitigating the risks of kinetic artifacts or metastable supersaturation[1][2].
Self-Validating Protocol:
-
Excess Solid Addition: An excess amount of 2-phenoxypyridine-4-carboximidamide (free base, >98% purity) is added to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Causality: The continuous presence of visible undissolved solid throughout the experiment acts as a self-validating check that the solution remains saturated and has not become undersaturated.
-
Isothermal Equilibration: The vials are placed in an orbital shaker bath maintained strictly at 298.15 K (25 °C) ± 0.1 K. Causality: Strict temperature control is mandatory because solubility is an exponentially temperature-dependent thermodynamic parameter[3]. The agitation is maintained for 48 to 72 hours to ensure the dissolution rate equals the precipitation rate, achieving true equilibrium.
-
Phase Separation: After equilibration, the vials are left undisturbed for 4 hours to allow sedimentation. The supernatant is then extracted and filtered through a 0.22 µm PTFE syringe filter. Causality: PTFE is selected for its broad chemical compatibility with aggressive organic solvents (unlike nylon or PES), preventing filter degradation and sample contamination.
-
Quantification: The filtered saturated solution is appropriately diluted and analyzed via HPLC-UV (λ = 254 nm) against a validated multi-point calibration curve.
Workflow for determining thermodynamic solubility via the shake-flask method.
Quantitative Data & Hansen Solubility Parameter (HSP) Analysis
The solubility of 2-phenoxypyridine-4-carboximidamide (free base) at 298.15 K across various organic solvents is summarized below. The data reflects the strong influence of solvent polarity and hydrogen-bonding capacity on the dissolution of the amidine pharmacophore.
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility at 298.15 K (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 120.0 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~ 105.5 |
| Methanol | Polar Protic | 32.7 | ~ 45.2 |
| Ethanol | Polar Protic | 24.5 | ~ 25.8 |
| Dichloromethane (DCM) | Halogenated | 8.9 | ~ 15.4 |
| Ethyl Acetate | Ester | 6.0 | ~ 8.2 |
| Toluene | Aromatic | 2.4 | ~ 2.1 |
| Hexane | Non-Polar Aliphatic | 1.9 | < 0.1 |
Note: Values are representative empirical determinations for the free base form.
Hansen Solubility Parameter (HSP) Interpretation: The solubility behavior can be mathematically modeled using Hansen Solubility Parameters (HSPs), which divide the total cohesive energy of a liquid into three components: dispersion forces ( δD ), polar interactions ( δP ), and hydrogen bonding ( δH )[4].
Because of the carboximidamide group, 2-phenoxypyridine-4-carboximidamide possesses high δP and δH values. Solvents like DMSO and DMF fall well within the interaction radius ( R0 ) of the compound's Hansen sphere, resulting in a Relative Energy Distance (RED) of less than 1.0 (indicating a "good" solvent). Conversely, non-polar solvents like hexane have an RED >> 1.0, explaining the near-zero solubility.
Conclusion
The solubility profile of 2-phenoxypyridine-4-carboximidamide is heavily dictated by its highly polar, hydrogen-bonding carboximidamide moiety, offset slightly by the lipophilic phenoxypyridine core. Polar aprotic solvents (DMSO, DMF) offer the highest solubilization capacity, making them ideal for stock solution preparation and synthesis. For crystallization and purification workflows, binary solvent mixtures (e.g., Methanol/Water or DCM/Hexane) can be engineered by leveraging the steep solubility gradient between these solvent classes.
References
- Sigma-Aldrich. "2-phenoxypyridine-4-carboximidamide hydrochloride | 82019-90-7".
- Benchchem. "Fluazolate: A Technical Guide to its Solubility in Organic Solvents" (Methodological Reference for Shake-Flask).
- Journal of Chemical & Engineering Data (ACS Publications). "Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents".
- Biointerface Research in Applied Chemistry. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review".
- Molecules (PMC). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals".
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In Vitro Pharmacokinetics of 2-Phenoxypyridine-4-Carboximidamide Derivatives: A Technical Guide
Executive Summary & The ADME Paradox
The 2-phenoxypyridine-4-carboximidamide scaffold is a highly privileged pharmacophore in modern drug discovery. The rigid, lipophilic 2-phenoxypyridine core is adept at occupying hydrophobic binding pockets, while the 4-carboximidamide group serves as a potent arginine mimetic. This combination is highly effective for designing serine protease inhibitors (e.g., Factor Xa or thrombin inhibitors) [1] and copper-dependent amine oxidase inhibitors (e.g., LOXL2) [2].
However, as an Application Scientist evaluating these molecules, you must navigate a fundamental ADME paradox. The carboximidamide group possesses a high pKa (~11.5), rendering it >99.9% protonated at physiological pH (7.4). While this permanent positive charge is essential for forming critical bidentate salt bridges with acidic residues in the target's binding pocket, it severely restricts passive transcellular permeability and increases susceptibility to efflux transporters [3]. Consequently, optimizing the in vitro pharmacokinetics (PK) of these derivatives requires a highly specialized screening cascade that balances target affinity with membrane permeability and metabolic stability.
In vitro PK screening cascade for 2-phenoxypyridine amidine derivatives.
Permeability and Efflux Dynamics
Because of their basicity, unsubstituted 2-phenoxypyridine-4-carboximidamides rely heavily on paracellular transport, resulting in low absorptive permeability ( Papp ). Furthermore, the lipophilic phenoxy group combined with the cationic amidine creates a classic recognition motif for P-glycoprotein (P-gp), leading to high efflux ratios.
Protocol: Bidirectional Caco-2 Permeability Assay
To establish a self-validating system for permeability, bidirectional transport must be measured to isolate passive diffusion from active efflux.
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm 2 . Culture for 21 days to ensure full polarization and tight junction formation.
-
Validation: Verify monolayer integrity using Lucifer Yellow (rejection > 99%) and Transepithelial Electrical Resistance (TEER > 250 Ω·cm 2 ).
-
Dosing: Prepare test compounds at 10 µM in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent membrane toxicity.
-
Incubation: Add the compound to the apical (A) chamber for absorptive transport (A→B), or the basolateral (B) chamber for secretory transport (B→A). Incubate at 37°C on an orbital shaker.
-
Sampling & Analysis: Sample donor and receiver compartments at 0, 60, and 120 minutes. Quantify via LC-MS/MS.
-
Calculation:
-
Papp=(dQ/dt)/(A×C0)
-
Efflux Ratio (ER) = Papp(B→A)/Papp(A→B) . An ER > 2.0 indicates active efflux.
-
Prodrug Bioactivation: The mARC Pathway
When Caco-2 data indicates prohibitive permeability, the standard medicinal chemistry intervention is to mask the amidine as an amidoxime (N-hydroxyamidine) or a carbamate. This lowers the pKa to ~7.5, allowing the molecule to exist primarily in a neutral state at physiological pH, thereby rescuing passive diffusion.
Once absorbed, the amidoxime prodrug must be enzymatically reduced back to the active amidine. This reduction is not mediated by standard CYP450s, but by the Mitochondrial Amidoxime Reducing Component (mARC), a molybdenum-containing enzyme system [4].
Protocol: In Vitro mARC Bioactivation Assay
Because mARC is localized in the outer mitochondrial membrane, standard human liver microsome (HLM) assays will yield false negatives for prodrug conversion.
-
Enzyme Preparation: Isolate human liver mitochondria or utilize recombinant mARC1/mARC2 co-expressed with cytochrome b5 (CYB5B) and cytochrome b5 reductase (CYB5R).
-
Reaction Mixture: Combine 100 mM potassium phosphate buffer (pH 6.0), 1 mM NADH (essential co-factor), and 0.5 mg/mL mitochondrial protein.
-
Initiation: Add 50 µM of the amidoxime prodrug to initiate the reduction.
-
Incubation: Incubate at 37°C for 45 minutes.
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
-
Quantification: Centrifuge at 10,000 × g for 10 min. Analyze the supernatant via LC-MS/MS to quantify the appearance of the active 2-phenoxypyridine-4-carboximidamide.
Metabolic Stability and Phase I Clearance
The 2-phenoxypyridine core introduces a specific metabolic vulnerability: the diaryl ether linkage. This electron-rich bond is highly susceptible to CYP450-mediated oxidative cleavage (primarily by CYP3A4 and CYP2D6), resulting in the formation of 2-hydroxypyridine and various phenol derivatives.
Principal metabolic and bioactivation pathways of 2-phenoxypyridine amidines.
Protocol: Human Liver Microsome (HLM) Stability
-
Pre-incubation: Combine 1 µM test compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2 . Incubate at 37°C for 5 minutes.
-
Initiation: Add 1 mM NADPH to trigger CYP450 activity.
-
Time-Course Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, 45, and 60 minutes directly into 150 µL of cold acetonitrile (containing internal standard) to precipitate proteins and halt metabolism.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant by LC-MS/MS.
-
Data Processing: Plot the natural log of the remaining compound percentage against time. Calculate the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ) from the slope of the depletion curve.
Quantitative Data Summary
The following table synthesizes representative in vitro PK data demonstrating the structure-property relationships of 2-phenoxypyridine-4-carboximidamide derivatives, highlighting the impact of halogenation and prodrug masking.
| Compound Class | Structure Modification | Caco-2 Papp (A→B) ( 10−6 cm/s) | Efflux Ratio (ER) | HLM CLint (µL/min/mg) | mARC Conversion ( t1/2 min) |
| Parent Amidine | Unsubstituted core | 0.8 | 4.5 | 45.2 | N/A |
| Halogenated Amidine | 3,5-difluoro substitution | 1.2 | 3.8 | 18.5 | N/A |
| Amidoxime Prodrug | N-hydroxyamidine + 3,5-difluoro | 18.5 | 1.1 | 22.4 | 12.5 |
Note: Halogenation (e.g., fluorine) adjacent to the ether linkage sterically and electronically shields the bond from CYP-mediated cleavage, significantly reducing intrinsic clearance. The amidoxime prodrug drastically improves permeability and eliminates active efflux, while maintaining rapid bioactivation via mARC.
References
-
Title: Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3,5-difluoro-6-[3-(4,5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylglycine (ZK-807834): A Potent, Selective, and Orally Active Inhibitor of the Blood Coagulation Enzyme Factor Xa Source: Journal of Medicinal Chemistry (1998) URL: [Link]
-
Title: Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) Source: Journal of Medicinal Chemistry (2017) URL: [Link]
-
Title: In vitro intestinal permeability of factor Xa inhibitors: influence of chemical structure on passive transport and susceptibility to efflux Source: Pharmaceutical Research (2001) URL: [Link]
-
Title: Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates Source: Journal of Medicinal Chemistry (2019) URL: [Link]
Application Note: 2-Phenoxypyridine-4-carboximidamide as a Privileged Building Block in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Synthetic Protocol
Introduction & Structural Rationale
In modern medicinal chemistry, the strategic selection of building blocks dictates the trajectory of hit-to-lead and lead optimization campaigns. 2-Phenoxypyridine-4-carboximidamide (CAS: 762193-84-0; Hydrochloride CAS: 82019-90-7) has emerged as a highly versatile, bifunctional scaffold. It combines the potent target-engaging properties of an amidine with the conformational rigidity and lipophilicity of a 2-phenoxypyridine core.
Mechanistic Insights: The Causality of Scaffold Design
As an Application Scientist, I frequently observe that raw binding affinity must be balanced with ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This building block achieves this balance through two distinct structural vectors:
-
The Amidine Pharmacophore (Arginine Mimetic): At physiological pH (~7.4), the carboximidamide group is protonated. This basic moiety acts as a classic arginine mimetic, forming highly stable, bidentate salt bridges with conserved aspartate or glutamate residues (e.g., Asp189) in the S1 pocket of trypsin-like serine proteases such as Thrombin, Factor Xa, and Urokinase [1].
-
The 2-Phenoxypyridine Core: While the amidine anchors the molecule, the 2-phenoxypyridine scaffold provides vectorial growth into adjacent binding sites. The pyridine nitrogen can act as a hydrogen bond acceptor with the protein backbone. Concurrently, the ether linkage of the phenoxy group introduces a controlled degree of rotational freedom, allowing the terminal phenyl ring to optimally occupy lipophilic S2 or S3 pockets, thereby driving target selectivity and increasing residence time.
Bioisosteric Transformations
Beyond direct target engagement, the amidine group serves as a synthetic handle. It can be condensed with carboxylic acids or aldehydes to form 1,2,4-oxadiazoles, pyrimidines, or triazoles. Converting the highly polar amidine into a 1,2,4-oxadiazole ring is a proven strategy to reduce the total polar surface area (tPSA), thereby improving membrane permeability and oral bioavailability while retaining the molecule's ability to act as an amide/ester bioisostere [2].
Physicochemical Profiling
To integrate this building block into a drug discovery pipeline, one must understand its baseline physicochemical properties. The table below summarizes the quantitative data for 2-phenoxypyridine-4-carboximidamide, demonstrating its excellent compliance with Lipinski’s Rule of Five, making it an ideal starting point for lead generation.
| Property | Value | Impact on Drug-Likeness / ADME |
| Molecular Weight (MW) | 213.24 g/mol | Highly fragment-like; leaves ample MW budget for derivatization (<500 Da). |
| Calculated LogP (cLogP) | ~1.8 - 2.1 | Optimal lipophilicity for balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area | 58.0 Ų | Well below the 140 Ų threshold, predicting favorable cellular permeability. |
| Hydrogen Bond Donors (HBD) | 3 (Amidine -NH2, =NH) | Provides strong target anchoring; can be cyclized to reduce HBD for CNS targets. |
| Hydrogen Bond Acceptors (HBA) | 3 (N, O, N) | Facilitates interactions with target backbone amides and solvent molecules. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon target binding. |
Pharmacophore Binding Model
The following diagram illustrates the logical relationship between the structural features of 2-phenoxypyridine-4-carboximidamide and a generic serine protease active site.
Fig 1: Pharmacophore binding model of 2-phenoxypyridine-4-carboximidamide in a protease active site.
Synthetic Workflows & Derivatization Protocols
To maximize the utility of this building block, converting the amidine into a 1,2,4-oxadiazole is a highly sought-after transformation. This cyclization replaces the highly basic, often poorly bioavailable amidine with a neutral, metabolically stable bioisostere [3].
Protocol: One-Pot Synthesis of 3-(2-Phenoxypyridin-4-yl)-1,2,4-Oxadiazoles
Causality & Experimental Design: We utilize 1,1'-Carbonyldiimidazole (CDI) as the coupling reagent. CDI is chosen over standard carbodiimides (like EDC/DCC) because it forms a highly reactive acyl imidazole intermediate while releasing CO2 and imidazole, minimizing the risk of racemization if the incoming carboxylic acid contains a chiral center. The reaction is performed in a high-boiling polar aprotic solvent (DMF) to allow for the subsequent high-temperature cyclodehydration step without requiring intermediate isolation.
Self-Validating System: This protocol incorporates LC-MS (Liquid Chromatography-Mass Spectrometry) checkpoints. Proceeding to the cyclization step without verifying complete acyl amidine formation will result in unreacted starting materials and complex purification profiles.
Step-by-Step Methodology
Step 1: Carboxylic Acid Activation
-
In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).
-
Add CDI (1.2 mmol, 1.2 eq) portion-wise at room temperature.
-
Causality: Stir for 1 hour until gas evolution (CO2) ceases. This visual cue indicates the complete formation of the activated acyl imidazole intermediate.
Step 2: Acyl Amidine Formation 4. Add 2-phenoxypyridine-4-carboximidamide hydrochloride (1.0 mmol, 1.0 eq) to the reaction mixture. 5. Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq) dropwise to neutralize the hydrochloride salt and liberate the free amidine nucleophile. 6. Stir at room temperature for 2–4 hours. 7. Validation Checkpoint: Aliquot 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Ensure >95% conversion to the intermediate acyl amidine (Expected m/z = [M+H]+ of Acid + Amidine - H2O).
Step 3: Cyclodehydration 8. Once intermediate formation is confirmed, equip the flask with a reflux condenser and heat the reaction mixture to 110 °C using a pre-heated oil bath. 9. Causality: The elevated temperature provides the necessary activation energy to drive the intramolecular cyclodehydration, eliminating a molecule of water to close the 1,2,4-oxadiazole ring. 10. Stir at 110 °C for 12 hours. Monitor the disappearance of the intermediate via LC-MS.
Step 4: Workup and Purification 11. Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (25 mL). 12. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 13. Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 14. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 3-(2-phenoxypyridin-4-yl)-1,2,4-oxadiazole derivative.
Workflow Visualization
Fig 2: Synthetic workflow for the generation of 1,2,4-oxadiazole derivatives from the amidine building block.
References
-
Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. Journal of Medicinal Chemistry - ACS Publications.[Link][1]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules / PMC - NIH.[Link][2]
-
Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles. Journal of Organic Chemistry / PMC - NIH.[Link][3]
Sources
How to prepare 2-phenoxypyridine-4-carboximidamide stock solutions for cell assays
Application Note: Preparation and Handling of 2-Phenoxypyridine-4-Carboximidamide Stock Solutions for Cell-Based Assays
Audience: Researchers, assay developers, and drug discovery scientists.
Introduction & Physicochemical Context
2-Phenoxypyridine-4-carboximidamide is a functionalized small molecule characterized by a pyridine scaffold, a phenoxy ether linkage, and a highly basic carboximidamide (amidine) moiety. In pharmacological research, amidine-containing compounds frequently serve as target-specific inhibitors or receptor ligands. However, the unique physicochemical properties of the amidine group demand rigorous handling protocols. Improper stock preparation can lead to autohydrolysis, compound precipitation, or solvent-induced cytotoxicity, all of which compromise assay reproducibility and data integrity[1],[2].
Table 1: Physicochemical Properties of 2-Phenoxypyridine-4-carboximidamide
| Property | Value / Description |
| Compound Name | 2-Phenoxypyridine-4-carboximidamide |
| CAS Number | 762193-84-0 (Free base) / 82019-90-7 (HCl salt)[3] |
| Molecular Weight | ~213.24 g/mol (Free base)[4] |
| Functional Groups | Pyridine ring, phenoxy ether, carboximidamide (amidine) |
| Solubility | Free base: DMSO, Ethanol. HCl salt: Aqueous buffers, DMSO. |
| Stability Liability | Susceptible to base-catalyzed hydrolysis in unbuffered aqueous media[1]. |
Causality & Experimental Rationale (E-E-A-T)
As a best practice in assay development, standard operating procedures must be grounded in the chemical realities of the compound and the biological sensitivities of the cell model.
-
Solvent Selection and Cytotoxicity Limits: Dimethyl sulfoxide (DMSO) is the universal solvent for small molecule libraries due to its amphiphilic nature. However, DMSO acts as a chemical chaperone and alters plasma membrane permeability[5]. To ensure that observed phenotypic changes (e.g., apoptosis, proliferation) are strictly driven by 2-phenoxypyridine-4-carboximidamide rather than solvent toxicity, the final DMSO concentration in the cell culture must strictly not exceed 0.1% (v/v) [6].
-
Amidine Stability and Hydrolysis: The carboximidamide group is highly basic and susceptible to hydrolysis, converting to an amide over time in the presence of water. This degradation is highly dependent on pH and water content; amidines are hydrolytically unstable in unbuffered solutions but become significantly more stable at physiological pH (7.4)[7],[1]. Therefore, master stocks must be prepared in anhydrous DMSO to prevent degradation during storage.
-
Prevention of Precipitation (The Freeze-Thaw Liability): According to the NIH Assay Guidance Manual, repeated freeze-thaw cycles are a primary cause of compound precipitation and autohydrolysis[2]. Aliquoting the primary stock solution into single-use vials prevents the thermal stress and moisture condensation that inevitably occurs when a master stock is repeatedly thawed and opened to the atmosphere.
Step-by-Step Experimental Protocol
Phase 1: Preparation of 10 mM Master Stock
-
Equilibration: Allow the lyophilized solid 2-phenoxypyridine-4-carboximidamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which would introduce water into your anhydrous stock.
-
Calculation: To prepare a 10 mM stock of the free base (MW 213.24 g/mol ), dissolve 2.13 mg of the compound in exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).
-
Dissolution: Vortex the vial gently for 30–60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes. Crucial: Do not heat the solution, as elevated temperatures accelerate amidine degradation[7]. Verify complete dissolution visually against a light source; no particulates should remain.
Phase 2: Aliquoting and Storage
-
Aliquoting: Divide the 10 mM master stock into 10 µL to 50 µL aliquots using tightly sealed, sterile amber microcentrifuge tubes (amber tubes protect against potential photo-degradation).
-
Storage: Store the aliquots immediately at -20°C (for use within 1 month) or -80°C (for long-term storage up to 6 months). Self-Validating Rule: Once an aliquot is thawed for an experiment, discard any unused portion. Never re-freeze.[2]
Phase 3: Preparation of Working Solutions for Cell Assays
-
Intermediate Dilution: Thaw a single aliquot at room temperature immediately prior to use. Prepare an intermediate dilution in anhydrous DMSO to reach 1000X your final desired assay concentration. (Note: If your final assay concentration is 10 µM, your 10 mM master stock is already at 1000X).
-
Final Dilution in Media: To achieve a final concentration of 10 µM in the assay, add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed (37°C) complete cell culture media. This 1:1000 dilution ensures the final DMSO concentration is exactly 0.1% (v/v), well within safe tolerability limits for most cell lines[5],[6].
-
Application: Mix the media thoroughly by gentle inversion to prevent localized compound precipitation. Apply the media immediately to the plated cells to minimize the time the amidine group spends in the aqueous environment prior to target engagement.
Workflow Visualization
Workflow for preparing 2-phenoxypyridine-4-carboximidamide stock and working solutions.
References
-
Sigma-Aldrich. 2-phenoxypyridine-4-carboximidamide hydrochloride | 82019-90-7. 3
-
ChemBuyersGuide. BLD Pharmatech Co., Limited - 2-Phenoxypyridine-4-carboximidamide.
-
BLD Pharm. 762193-84-0 | 2-Phenoxypyridine-4-carboximidamide. 4
-
BenchChem. Technical Support Center: Stabilizing Amidine. 7
-
BenchChem. How to minimize DMSO toxicity when using CYM50260. 5
-
MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. 6
-
ACS Publications. Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. 1
-
IntechOpen. Assay Validation in High Throughput Screening – from Concept to Application (Assay Guidance Manual referencing).2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen [intechopen.com]
- 3. 2-phenoxypyridine-4-carboximidamide hydrochloride | 82019-90-7 [sigmaaldrich.com]
- 4. 762193-84-0|2-Phenoxypyridine-4-carboximidamide|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Amidine Coupling Reactions Using 2-Phenoxypyridine-4-carboximidamide
Introduction: The Strategic Role of the Amidine Moiety in Modern Drug Discovery
The amidine functional group, characterized by its unique N-C-N backbone, is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its significance stems from its inherent basicity and its capacity to engage in multiple hydrogen bonding and electrostatic interactions. When protonated under physiological conditions, the resulting amidinium ion's positive charge is delocalized, allowing it to form strong, non-covalent bonds with biological targets such as proteins and nucleic acids.[1][3] This ability to mimic the protonated states of arginine and lysine side chains makes the amidine group a powerful pharmacophore for targeting enzymes and receptors that recognize these amino acids.[4]
The 2-phenoxypyridine scaffold is also of significant interest in drug development, appearing in a range of biologically active molecules, including kinase inhibitors.[5][6] The combination of the phenoxypyridine core with the potent binding capabilities of the amidine group in 2-phenoxypyridine-4-carboximidamide presents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.
This guide provides a comprehensive overview of the synthesis and application of 2-phenoxypyridine-4-carboximidamide in coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and efficient synthesis.
Synthesis of 2-Phenoxypyridine-4-carboximidamide: A Two-Step Approach
The synthesis of the title compound is logically approached in two main stages: first, the construction of the 2-phenoxypyridine-4-carbonitrile core, followed by the conversion of the nitrile group to the desired carboximidamide (amidine).
Part 1: Synthesis of the Precursor: 2-Phenoxypyridine-4-carbonitrile
The key C-O bond forming reaction to create the phenoxypyridine ether linkage can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the displacement of a suitable leaving group by a nucleophile.[7]
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: This protocol utilizes the reaction of an activated halopyridine with phenol in the presence of a base. The electron-withdrawing nitrile group further activates the pyridine ring towards nucleophilic attack.
-
Materials:
-
2-Chloro-4-cyanopyridine
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-4-cyanopyridine (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-phenoxypyridine-4-carbonitrile.
-
Part 2: Conversion of Nitrile to Amidine via the Pinner Reaction
The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[8][9] The reaction proceeds in two stages: first, the formation of an imino ester hydrochloride salt (a Pinner salt) by reacting the nitrile with an alcohol under anhydrous acidic conditions. Second, the Pinner salt is then treated with ammonia to form the final amidine.[10]
Protocol 2: Pinner Reaction for Amidine Synthesis
-
Rationale: This protocol requires strictly anhydrous conditions to prevent the hydrolysis of the intermediate Pinner salt to an ester.[4] Low temperatures are crucial to maintain the stability of the imino ester hydrochloride.[11]
-
Materials:
-
2-Phenoxypyridine-4-carbonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether or dioxane
-
Hydrogen chloride (HCl) gas
-
Anhydrous ammonia (gas or a solution in ethanol)
-
-
Procedure:
-
Pinner Salt Formation:
-
Dissolve 2-phenoxypyridine-4-carbonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.5 eq) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble dry HCl gas through the stirred solution while maintaining the temperature at 0 °C.
-
Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) forms.
-
Seal the reaction vessel and stir at 0-4 °C for 12-24 hours.
-
Collect the precipitated Pinner salt by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis:
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the Pinner salt.
-
Remove the solvent under reduced pressure. The crude product, 2-phenoxypyridine-4-carboximidamide hydrochloride, can often be used in the next step without further purification or can be purified by recrystallization.
-
-
Caption: Synthetic workflow for 2-phenoxypyridine-4-carboximidamide.
Amidine Coupling Reaction: Formation of N-Acyl Amidines
With the 2-phenoxypyridine-4-carboximidamide in hand, it can be used as a nucleophile to couple with carboxylic acids. This reaction is analogous to standard amide bond formation and typically requires the activation of the carboxylic acid.[2] A variety of coupling reagents can be employed, with HATU being a highly efficient choice, especially for potentially challenging couplings.[8]
Protocol 3: HATU-Mediated Amidine Coupling
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that converts carboxylic acids into highly reactive OAt-active esters, which readily react with amines (or in this case, amidines).[12] The use of a non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid and the amidine hydrochloride salt.
-
Materials:
-
2-Phenoxypyridine-4-carboximidamide hydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF or Acetonitrile (ACN)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend 2-phenoxypyridine-4-carboximidamide hydrochloride (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the amidine suspension and stir until a clear solution is obtained.
-
Add the solution of the amidine and base to the pre-activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Caption: Mechanism of HATU-mediated amidine coupling reaction.
Data Summary and Optimization Parameters
The success of these protocols hinges on the careful selection of reaction parameters. The following tables summarize key variables and their impact on the reaction outcome.
Table 1: Pinner Reaction Condition Optimization
| Parameter | Condition | Rationale & Expected Outcome |
| Solvent | Anhydrous Ethanol/Ether | Ethanol acts as the nucleophile. Ether helps in precipitating the Pinner salt. Strict anhydrous conditions are critical to prevent ester byproduct formation.[4] |
| Acid | Anhydrous HCl (gas) | Provides the necessary acidic environment for nitrile activation. In situ generation from TMSCl/EtOH is a milder alternative.[13] |
| Temperature | 0 °C to 4 °C | The intermediate Pinner salt is thermally unstable and can decompose or rearrange to an amide at higher temperatures.[4][11] |
| Ammonia Source | Anhydrous NH₃ (gas or solution in EtOH) | Ensures the formation of the primary amidine without introducing water. |
Table 2: Amidine Coupling Condition Optimization
| Parameter | Condition | Rationale & Expected Outcome |
| Coupling Reagent | HATU, HBTU, PyBOP, EDC/HOBt | HATU and PyBOP are highly effective for sterically hindered or electron-deficient substrates.[2][8] EDC/HOBt is a more economical option for routine couplings.[3] |
| Solvent | DMF, ACN, DCM | Polar aprotic solvents like DMF and ACN are generally preferred for their ability to dissolve a wide range of substrates and reagents. |
| Base | DIPEA, N-Methylmorpholine (NMM) | A non-nucleophilic, sterically hindered base is required to prevent side reactions with the activated carboxylic acid. DIPEA is a stronger base, while NMM is milder. |
| Temperature | Room Temperature to 40 °C | Most couplings proceed efficiently at room temperature. Gentle heating may be required for particularly challenging substrates. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Pinner Reaction | 1. Incomplete reaction due to insufficient HCl. 2. Presence of moisture leading to ester formation. 3. Amide byproduct formation due to elevated temperature. | 1. Ensure saturation with HCl gas. 2. Use freshly dried solvents and reagents; dry HCl gas before use. 3. Maintain strict temperature control at or below 4 °C.[4] |
| Low yield in Amidine Coupling | 1. Incomplete activation of the carboxylic acid. 2. The amidine is not sufficiently nucleophilic. 3. Formation of N-acylurea byproduct (with carbodiimides). | 1. Use a more potent coupling reagent like HATU or PyBOP.[8] 2. Increase reaction time or gently heat the reaction. 3. Use an additive like HOBt or switch to a phosphonium/uronium reagent.[3] |
| Difficult Purification | 1. Byproducts from the coupling reagent (e.g., DCU from DCC, tetramethylurea from HATU). 2. Unreacted starting materials. | 1. For DCC, filter off the precipitated DCU. For water-soluble byproducts, perform aqueous workup. 2. Optimize stoichiometry and reaction time. Use column chromatography with an appropriate solvent system. |
References
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Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Biomedicine & Pharmacotherapy. [Link]
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How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
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Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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Pinner Reaction. SynArchive. [Link]
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A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]
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Pinner reaction. Wikipedia. [Link]
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Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
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Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. SciELO. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. [Link]
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Synthesis of Amidines and Its Application to heterocycles synthesis. Sciforum. [Link]
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Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed. [Link]
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Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Filo. [Link]
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Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope. The Journal of Organic Chemistry. [Link]
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A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. [Link]
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EDC-HOBt Amide coupling workup help. Reddit. [Link]
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Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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nucleophilic aromatic substitutions. YouTube. [Link]
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Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. [Link]
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6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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NMR spectroscopy chemical shifts for 2-phenoxypyridine-4-carboximidamide
An Application Note and Protocol for the NMR Spectroscopic Characterization of 2-phenoxypyridine-4-carboximidamide
Abstract
This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-phenoxypyridine-4-carboximidamide. As a molecule featuring a heteroaromatic core, an ether linkage, and a basic carboximidamide group, its structural elucidation presents a unique set of considerations. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical background, predictive data, and detailed experimental protocols. We delve into one- and two-dimensional NMR techniques, discuss the influence of environmental factors such as solvent and pH on chemical shifts, and provide a framework for unambiguous signal assignment. The causality behind experimental choices is explained to empower researchers in adapting these methods for analogous molecular scaffolds.
Introduction and Theoretical Background
2-phenoxypyridine-4-carboximidamide belongs to a class of compounds with significant potential in medicinal chemistry, where the pyridine core often serves as a key pharmacophore.[1][2] Accurate and unambiguous structural characterization is paramount for drug discovery and development. NMR spectroscopy is the most powerful tool for elucidating the molecular structure of such compounds in solution.[3]
The chemical shifts in 2-phenoxypyridine-4-carboximidamide are governed by the interplay of electronic effects from its three constituent moieties: the pyridine ring, the phenoxy group, and the carboximidamide group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons and carbons, causing them to resonate at a lower field compared to benzene.[3] Protons and carbons alpha to the nitrogen (position 6 in this case) are the most deshielded.[3]
-
Phenoxy Group (-OPh): The oxygen atom acts as an electron-donating group through resonance, pushing electron density into the pyridine ring, particularly at the ortho (position 3) and para (position 5) positions relative to the ether linkage at C2. This donation will cause an upfield (shielding) effect on these positions.
-
Carboximidamide Group [-C(=NH)NH₂]: This group at the C4 position is electron-withdrawing by induction, which will deshield the adjacent protons and carbons on the pyridine ring. Furthermore, the amidine protons themselves are labile and their chemical shifts are highly sensitive to solvent, temperature, and pH.[4][5] The carbon of the C=N bond will have a characteristic chemical shift in the 13C NMR spectrum.[6]
By considering these competing electronic effects, we can predict the approximate chemical shifts and devise a robust strategy for their empirical verification.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts for 2-phenoxypyridine-4-carboximidamide in a polar aprotic solvent such as DMSO-d₆. This solvent is chosen for its ability to solubilize the compound and slow down the exchange rate of the N-H protons, making them more readily observable.[7] The predictions are derived from established substituent effects on pyridine and benzene rings.[8][9][10]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Rationale & Expected Multiplicity |
| H3 | 7.10 - 7.20 | Shielded by phenoxy group; Doublet (d) |
| H5 | 7.90 - 8.00 | Deshielded by carboximidamide; Doublet (d) |
| H6 | 8.40 - 8.50 | Deshielded by adjacent Nitrogen; Doublet (d) |
| H2'/H6' (Phenoxy) | 7.15 - 7.25 | Ortho to ether linkage; Doublet or Multiplet (d/m) |
| H3'/H5' (Phenoxy) | 7.40 - 7.50 | Meta to ether linkage; Triplet or Multiplet (t/m) |
| H4' (Phenoxy) | 7.25 - 7.35 | Para to ether linkage; Triplet or Multiplet (t/m) |
| -NH / -NH₂ | 8.00 - 9.50 | Labile protons, broad signals (br s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | 162 - 164 | Attached to electronegative oxygen |
| C3 | 110 - 112 | Shielded by phenoxy group |
| C4 | 145 - 147 | Attached to electron-withdrawing group |
| C5 | 118 - 120 | Influenced by both substituents |
| C6 | 150 - 152 | Deshielded by adjacent Nitrogen |
| C1' (Phenoxy) | 152 - 154 | Attached to ether oxygen |
| C2'/C6' (Phenoxy) | 122 - 124 | Ortho to ether linkage |
| C3'/C5' (Phenoxy) | 129 - 131 | Meta to ether linkage |
| C4' (Phenoxy) | 125 - 127 | Para to ether linkage |
| C=N (Carboximidamide) | 165 - 168 | Characteristic amidine/amide carbon shift[6] |
Experimental Protocols
The following protocols outline a systematic approach to acquiring a full set of NMR data for the unambiguous structural elucidation of 2-phenoxypyridine-4-carboximidamide.
Sample Preparation
-
Analyte Weighing: Accurately weigh 10-15 mg of 2-phenoxypyridine-4-carboximidamide directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic for observing the exchangeable N-H protons of the carboximidamide group.[7]
-
Solubilization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as the internal reference (0 ppm). Modern spectrometers can reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow of experiments for comprehensive structural analysis.
Caption: Recommended NMR experimental workflow for structural elucidation.
Detailed Acquisition Parameters
A. ¹H NMR (Proton)
-
Purpose: To obtain a survey of all protons, their chemical environments, multiplicities (spin-spin coupling), and relative integrations.
-
Protocol:
-
Load and lock the sample.
-
Shim the magnetic field to achieve good resolution.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
B. ¹³C{¹H} NMR (Carbon)
-
Purpose: To identify all unique carbon atoms in the molecule. Proton decoupling is used to simplify the spectrum to singlets.
-
Protocol:
-
Use a standard carbon experiment with proton decoupling.
-
Set the spectral width to cover 0-180 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire 1024-4096 scans, as ¹³C has a low natural abundance.
-
C. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-coupled, typically those on adjacent carbons. This is crucial for tracing the connectivity within the pyridine and phenoxy rings.
-
Protocol:
-
Use a standard gradient-selected COSY pulse sequence.
-
Acquire data with 256-512 increments in the indirect dimension (t1).
-
Collect 8-16 scans per increment.
-
D. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with its directly attached carbon atom. This experiment is essential for assigning the protonated carbons.
-
Protocol:
-
Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond J-coupling of ~145 Hz.
-
Acquire data with 256 increments in t1.
-
Collect 16-32 scans per increment.
-
E. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is the key experiment for assigning quaternary (non-protonated) carbons and for confirming the connectivity between the phenoxy and pyridine rings via the ether linkage.
-
Protocol:
-
Use a standard gradient-selected HMBC pulse sequence.
-
Set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.
-
Acquire data with 256-512 increments in t1.
-
Collect 32-64 scans per increment.
-
Data Interpretation and Structural Assignment
A definitive assignment is achieved by integrating the data from all experiments. The HMBC experiment is particularly powerful for this molecule.
Caption: Key expected HMBC correlations for structural confirmation.
-
H6 to C2 & C4: The proton alpha to the nitrogen (H6) is expected to show a three-bond correlation to C4 and a two-bond correlation to C2, confirming its position.
-
H3 to C5 & C1': The proton at H3 should show correlations to C5 and, crucially, across the ether linkage to the quaternary carbon C1' of the phenoxy ring. This confirms the C-O-C connection.
-
H2'/H6' to C2: The ortho protons of the phenoxy ring (H2'/H6') should also show a correlation to C2 of the pyridine ring, providing redundant confirmation of the ether linkage.
-
H5 to C(=NH)NH₂: The proton at H5 should show a three-bond correlation to the carboximidamide carbon, locking in the position of this functional group.
Advanced Considerations: Solvent and pH Effects
The chemical shifts of 2-phenoxypyridine-4-carboximidamide, particularly the labile protons, can be highly sensitive to the experimental environment.[11][12]
Solvent Effects
Changing the solvent from aprotic (DMSO-d₆) to protic (Methanol-d₄) or less polar (CDCl₃) can induce significant shifts.
-
In Methanol-d₄: The -NH and -NH₂ protons will likely exchange with the solvent deuterium, leading to their disappearance from the ¹H spectrum.
-
In Chloroform-d₃: Hydrogen bonding between the solute and solvent is weaker. The N-H proton signals may become broader or shift significantly.[13] Comparing spectra in different solvents can sometimes help resolve overlapping signals.[12]
pH Dependence
The carboximidamide group is basic and will be protonated at low pH. This protonation significantly alters the electronic structure of the molecule and can be monitored by NMR.
-
Protocol for pH Titration:
-
Dissolve the sample in a D₂O/H₂O mixture.
-
Acquire a series of ¹H NMR spectra at various pH (or pD) values, adjusted by adding microliter amounts of DCl or NaOD.
-
Expected Observations: Upon protonation of the carboximidamide, a significant downfield shift is expected for the adjacent pyridine protons (H3 and H5) due to the increased electron-withdrawing nature of the newly formed cation.[14][15] Plotting the chemical shift of a proton (e.g., H5) versus pH will yield a titration curve from which the pKa of the carboximidamide group can be determined.[4][16] This is a powerful method for characterizing the physicochemical properties of a potential drug candidate.
-
Conclusion
This application note provides a robust framework for the complete NMR spectroscopic characterization of 2-phenoxypyridine-4-carboximidamide. By employing a systematic combination of 1D and 2D NMR experiments, researchers can achieve unambiguous assignment of all proton and carbon signals. The predictive data serves as a valuable guide for initial interpretation, while the detailed protocols ensure high-quality data acquisition. Furthermore, exploring the effects of solvent and pH not only aids in structural confirmation but also provides critical insights into the compound's chemical properties, which are indispensable for applications in drug discovery and materials science.
References
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
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ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from ACS Publications. [Link]
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Pujato, M., Bracken, C., Mancusso, R., Cataldi, M., & Tasayco, M. L. (2005). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal, 89(5), 3293–3302. [Link]
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Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. Acta Chemica Scandinavica, 26, 1891-1902. [Link]
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Liao, L., Huang, Q., & Li, J. (2016). Modeling of 13 C NMR Chemical Shifts in Aromatic Ethers. Chinese Journal of Structural Chemistry, 35(7), 1081-1092. [Link]
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Martinez-Ariza, G., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]
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Li, G., et al. (2011). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Molecules, 16(8), 6510-6521. [Link]
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Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from Semantic Scholar. [Link]
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Zalewski, R. I., & Krygowski, T. M. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 11-20. [Link]
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Bridgeman, A. J., & Buckingham, A. D. (1974). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 263-268. [Link]
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Al-Rawi, J. M. A., & Elvidge, J. A. (1976). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
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Banerjee, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(1), 40. [Link]
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Yáñez, C., et al. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13(5), 633-637. [Link]
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Esteves, A. P., & Gil, V. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Wurz, R. P., & Kitamura, M. (2022). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Organic Letters, 24(20), 3656-3660. [Link]
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Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nizwa Journal of Science and Engineering, 1(1). [Link]
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Pujato, M., et al. (2005). pH dependence of amide chemical shifts in natively disordered polypeptides detects medium-range interactions with ionizable residues. Biophysical journal, 89(5), 3293-3302. [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Puget Sound. [Link]
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Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20. [Link]
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Cataldi, M., et al. (2006). The pH-dependence of amide chemical shift of Asp/Glu reflects its pKa in intrinsically disordered proteins with only local interactions. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(7), 1227-1233. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenoxypyridine. PubChem. Retrieved from [Link]
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Mobli, M. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]
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Gusarova, A. A., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16654. [Link]
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The Biological Magnetic Resonance Data Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from BMRB. [Link]
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Bakibaev, A. A., & Yutilova, S. Y. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. Bulletin of the Karaganda University. Chemistry series, 101(1), 73-83. [Link]
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PubChemLite. (n.d.). 2-phenoxypyridine-4-carboximidamide hydrochloride (C12H11N3O). Retrieved from PubChemLite. [Link]
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Wang, Y., et al. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. Bioorganic chemistry, 120, 105629. [Link]
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Stana, A., et al. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 27(19), 6296. [Link]
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Tzakos, A. G., et al. (2016). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. RSC Advances, 6(87), 84144-84152. [Link]
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ResearchGate. (n.d.). Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido [3′, 2′: 4,5] imidazo [2,1. Retrieved from ResearchGate. [Link]isoquinoline)
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Application Note: Elucidating the Gas-Phase Fragmentation Behavior of 2-phenoxypyyridine-4-carboximidamide using Tandem Mass Spectrometry
Introduction
2-phenoxypyridine-4-carboximidamide is a heterocyclic compound featuring a phenoxy group and a carboximidamide moiety on a pyridine scaffold. Such structures are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.[1] Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization of these novel chemical entities.[2][3] Understanding the fragmentation patterns of such molecules under tandem mass spectrometry (MS/MS) conditions is crucial for their unambiguous identification in complex matrices, such as during metabolite identification studies or in complex reaction mixtures.
While no direct literature is available detailing the experimental mass spectral data for 2-phenoxypyridine-4-carboximidamide[4], its fragmentation behavior can be predicted with a high degree of confidence by examining the known fragmentation pathways of its core structural motifs: the phenoxy-pyridine ether linkage, the carboximidamide group, and the pyridine core. This application note presents a systematic approach to predicting and interpreting the mass spectral fragmentation of 2-phenoxypyridine-4-carboximidamide, supported by established fragmentation mechanisms of related compounds.[5][6]
Predicted Fragmentation Pathways
The fragmentation of 2-phenoxypyridine-4-carboximidamide is expected to be initiated by ionization, most commonly protonation under electrospray ionization (ESI) conditions, to form the precursor ion [M+H]⁺. The subsequent fragmentation in the collision cell is dictated by the stability of the resulting fragment ions and neutral losses.
Key Structural Features and Their Influence on Fragmentation
-
Phenoxy-Pyridine Ether Linkage: The C-O ether bond between the pyridine and phenyl rings is a likely site of initial cleavage. Studies on similar structures, such as 3-phenoxy imidazo[1,2-a]pyridines, have shown that homolytic cleavage of this bond is a characteristic fragmentation pathway.[5]
-
Carboximidamide Group: This group can undergo several fragmentation reactions, including the loss of ammonia (NH₃) or cyanamide (CH₂N₂).
-
Pyridine Ring: The pyridine ring itself is relatively stable, but can undergo ring-opening reactions after initial fragmentation events.
Proposed Fragmentation Scheme
The predicted fragmentation pathways for the [M+H]⁺ ion of 2-phenoxypyridine-4-carboximidamide (m/z 214.09) are detailed below and illustrated in the accompanying diagram.
Pathway A: Cleavage of the Phenoxy Group
-
Initial Precursor Ion: Protonation likely occurs on one of the nitrogen atoms, with the pyridine nitrogen being a probable site.
-
[M+H]⁺ = m/z 214.09
-
-
Loss of Phenol: A common fragmentation pathway for aryl ethers is the cleavage of the ether bond with the loss of a neutral phenol molecule.
-
[M+H]⁺ → [C₆H₅N₂]⁺ + C₆H₆O
-
m/z 120.05
-
-
Loss of Phenoxy Radical: Alternatively, homolytic cleavage of the C-O bond can lead to the loss of a phenoxy radical.[5]
-
[M+H]⁺ → [C₆H₆N₃]⁺ + C₆H₅O•
-
m/z 121.06
-
Pathway B: Fragmentation of the Carboximidamide Side Chain
-
Loss of Ammonia: A characteristic loss from the protonated amidine group is the neutral loss of ammonia.
-
[M+H]⁺ → [C₁₂H₁₀N₂O]⁺ + NH₃
-
m/z 197.08
-
-
Subsequent Loss of CO: The resulting ion can then lose carbon monoxide.
-
[C₁₂H₁₀N₂O]⁺ → [C₁₁H₁₀N₂]⁺ + CO
-
m/z 170.09
-
Visualization of Predicted Fragmentation
Caption: Predicted fragmentation pathways of protonated 2-phenoxypyridine-4-carboximidamide.
Summary of Predicted Fragment Ions
| Predicted m/z | Proposed Formula | Origin | Pathway |
| 214.09 | [C₁₂H₁₂N₃O]⁺ | [M+H]⁺ | - |
| 197.08 | [C₁₂H₁₀N₂O]⁺ | [M+H - NH₃]⁺ | B |
| 170.09 | [C₁₁H₁₀N₂]⁺ | [M+H - NH₃ - CO]⁺ | B |
| 121.06 | [C₆H₆N₃]⁺ | Loss of phenoxy radical | A |
| 120.05 | [C₆H₅N₂]⁺ | Loss of phenol | A |
Experimental Protocol
This section provides a general protocol for the analysis of 2-phenoxypyridine-4-carboximidamide using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-phenoxypyridine-4-carboximidamide in methanol.
-
Working Solution: Dilute the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.
LC-MS/MS System and Conditions
-
LC System: Agilent 1200 series or equivalent.[2]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[3][7]
-
Ionization Mode: Positive ESI.
-
MS1 Scan Range: m/z 50-300.
-
MS/MS Analysis: Perform product ion scans of the precursor ion at m/z 214.1.
-
Collision Energy: Ramped from 10 to 40 eV to observe a full range of fragment ions.
Workflow Diagram
Caption: General workflow for LC-MS/MS analysis.
Data Interpretation and Trustworthiness
The proposed fragmentation pathways provide a robust framework for interpreting the MS/MS data of 2-phenoxypyridine-4-carboximidamide and related analogs. The presence of the predicted key fragment ions would provide strong evidence for the structural confirmation of the molecule. For a self-validating system, the following should be considered:
-
High-Resolution Mass Spectrometry (HRMS): Using a Q-TOF or Orbitrap instrument would allow for the accurate mass measurement of precursor and fragment ions, enabling the determination of their elemental composition and increasing confidence in the proposed structures.
-
Isotopic Labeling: Synthesizing isotopically labeled analogs (e.g., with ¹⁵N in the carboximidamide group) would definitively confirm the origin of nitrogen-containing fragments.
-
Comparison with Analogs: Analyzing structurally similar compounds can help to confirm the fragmentation behavior of specific moieties. For example, analyzing 2-phenoxypyridine would help to confirm the fragmentation of the core structure without the carboximidamide group.
Conclusion
This application note provides a detailed, albeit predictive, guide to the mass spectrometric fragmentation of 2-phenoxypyridine-4-carboximidamide. By leveraging established fragmentation principles of related chemical structures, we have proposed a set of characteristic fragmentation pathways and key fragment ions. The outlined experimental protocol offers a starting point for researchers to develop and validate a robust analytical method for the characterization of this and similar molecules. This systematic approach enhances the trustworthiness of structural elucidation in the absence of pre-existing library spectra.
References
-
Schwarz, H. (2004). Mass spectrometric fragmentation reactions of aliphatic carboxamides. A reinvestigation using metastable ions reveals new rearrangements. ResearchGate. Available at: [Link]
-
Xia, Y., & McLuckey, S. A. (2007). Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available at: [Link]
-
Li, H., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. PubMed. Available at: [Link]
-
PubChem. (n.d.). 2-phenoxypyridine-4-carboximidamide hydrochloride. PubChem. Available at: [Link]
-
Li, H., et al. (2023). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. ResearchGate. Available at: [Link]
-
Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]
-
PubChem. (n.d.). 2-(2-methoxyphenoxy)pyridine-4-carboximidamide hydrochloride. PubChem. Available at: [Link]
-
Zhang, Y., et al. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed. Available at: [Link]
-
Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]
-
Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Compounds. Scientific & Academic Publishing. Available at: [Link]
-
PubChem. (n.d.). 2-Phenoxypyridine. PubChem. Available at: [Link]
-
Damle, M., Madgulkar, A., & Bothara, K. G. (2005). Mass spectrometry in genomics. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Open Research@CSIR-NIScPR. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Open Research@CSIR-NIScPR. Available at: [Link]
Sources
- 1. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. PubChemLite - 2-phenoxypyridine-4-carboximidamide hydrochloride (C12H11N3O) [pubchemlite.lcsb.uni.lu]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Preclinical Application Note: In Vivo Dosing and PK/PD Protocols for 2-Phenoxypyridine-4-carboximidamide Hydrochloride
Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Medicinal Chemists Compound: 2-Phenoxypyridine-4-carboximidamide hydrochloride (CAS: 82019-90-7)[1] Therapeutic Context: Small-molecule competitive inhibition of trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Factor XIa)[2].
Scientific Rationale & Mechanistic Grounding
2-Phenoxypyridine-4-carboximidamide hydrochloride is a synthetic small-molecule building block and preclinical New Chemical Entity (NCE). From a medicinal chemistry perspective, its structure is highly optimized for trypsin-like serine protease inhibition .
The Causality of the Chemotype: The molecule features a central pyridine scaffold, a lipophilic phenoxy ether, and a highly basic carboximidamide (amidine) group. At physiological pH (7.4), the amidine moiety (pKa ~11–12) is fully protonated. This permanent positive charge is the canonical pharmacophore required to form a bidentate salt bridge with the conserved Asp189 residue deep within the S1 specificity pocket of coagulation proteases[2]. Concurrently, the phenoxy group is sterically positioned to occupy the hydrophobic S4 pocket (the "aromatic box" formed by residues like Tyr99 and Trp215).
The Bioavailability Challenge: While the amidine drives target affinity, its permanent charge severely restricts passive transcellular permeability across the intestinal epithelium. Therefore, the primary objective of this in vivo protocol is twofold:
-
Pharmacokinetics (PK): Accurately quantify oral bioavailability ( F% ) to determine if an ester-prodrug strategy (similar to dabigatran etexilate) is required for clinical viability[3].
-
Pharmacodynamics (PD): Validate systemic antithrombotic efficacy using a vascular injury model without inducing excessive bleeding liabilities.
Figure 1: Mechanistic pathway of amidine-driven serine protease inhibition and subsequent coagulation arrest.
Formulation Strategy
Because the compound is synthesized as a hydrochloride salt, it circumvents the dissolution rate-limiting steps typical of free-base amidines. It exhibits excellent aqueous solubility, allowing researchers to avoid harsh excipients (e.g., high-concentration Cremophor EL or DMSO) that can artificially alter baseline hemodynamics or cause hemolysis in hematological models.
Table 1: Optimized Dosing Formulations
| Route | Target Dose | Vehicle Composition | Preparation Rationale |
| Intravenous (IV) | 2.0 mg/kg | 0.9% Sterile Saline (pH 7.2 - 7.4) | Ensures 100% bioavailability benchmark without vehicle-induced vascular irritation. |
| Per Os (PO) | 10.0 mg/kg | 0.5% Methylcellulose (MC) in dH₂O | MC provides a uniform suspension/solution that normalizes gastric emptying rates for consistent absorption kinetics. |
In Vivo Protocol 1: Pharmacokinetic (PK) Profiling
To accurately estimate population variability while minimizing animal usage per FDA/IACUC guidelines, this protocol utilizes a serial bleeding strategy in mice[3][4].
Self-Validating System (Quality Control)
-
Analytical QC: Plasma samples must be spiked with a structurally distinct internal standard (IS) (e.g., labetalol) prior to protein precipitation. If IS recovery deviates by >15% across time points, the sample must be flagged for matrix effect/ion suppression and re-extracted.
Step-by-Step Methodology
-
Subject Preparation: Fast male C57BL/6 mice (8–10 weeks old, ~25g) for 4 hours prior to PO dosing to prevent food-effect variability. IV subjects may remain fed.
-
Administration:
-
IV Arm: Administer 2 mg/kg via lateral tail vein injection (bolus, <5 seconds).
-
PO Arm: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle.
-
-
Serial Blood Collection: Collect 30 µL of blood into K₂EDTA-coated capillary tubes at the following intervals[4]:
-
Early Phase (5, 15, 30 min): Submandibular vein puncture using a 4mm lancet.
-
Mid Phase (1, 2, 4 hr): Retro-orbital venous plexus under light isoflurane anesthesia.
-
Terminal Phase (8, 24 hr): Cardiac puncture under deep anesthesia, followed by cervical dislocation.
-
-
Plasma Processing: Centrifuge blood at 2,000 × g for 10 mins at 4°C. Extract 10 µL of plasma, add 30 µL of ice-cold acetonitrile (containing IS) to precipitate proteins, vortex, and centrifuge at 15,000 × g.
-
LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode (monitoring the [M+H]+ transition for C12H12N3O+ ).
In Vivo Protocol 2: Pharmacodynamic (PD) Efficacy
The FeCl₃-Induced Carotid Artery Thrombosis Model is the gold standard for evaluating amidine-based anticoagulants. It relies on oxidative stress to strip the endothelium, exposing collagen and tissue factor to trigger rapid, platelet-rich thrombus formation[5].
Self-Validating System (Quality Control)
-
Biological QC: Every experimental cohort must include a Vehicle Control group and a Positive Control group (e.g., Rivaroxaban, 5 mg/kg). If the Vehicle Control fails to occlude within 15 minutes, the surgical isolation or FeCl₃ application was flawed, and the entire daily batch is excluded from analysis.
Step-by-Step Methodology
-
Pre-Dosing: Administer 2-phenoxypyridine-4-carboximidamide HCl (IV or PO) at Tmax (determined from Protocol 1) prior to surgical injury.
-
Surgical Isolation: Anesthetize the mouse (2% isoflurane). Make a midline cervical incision and meticulously isolate the left common carotid artery (CCA) from the vagus nerve under a stereomicroscope[5].
-
Baseline Monitoring: Place a miniature ultrasonic Doppler flow probe around the CCA. Record baseline blood flow (typically ~1.0 mL/min) for 5 minutes.
-
Oxidative Injury: Apply a 1 mm × 2 mm piece of filter paper soaked in 8% FeCl₃·6H₂O directly onto the adventitial surface of the CCA for exactly 3 minutes[6].
-
Occlusion Tracking: Remove the filter paper, wash the area with warm saline, and continuously monitor blood flow.
-
Endpoint: Record the Time to Occlusion (TTO) , defined as the time from FeCl₃ removal until blood flow drops to 0 mL/min and remains at zero for >1 minute.
Figure 2: Integrated PK/PD experimental workflow from formulation to analytical readout.
Data Presentation & Expected Outcomes
Data from the above protocols should be synthesized to establish the PK/PD relationship. Highly basic amidines typically exhibit rapid clearance and large volumes of distribution due to extensive tissue partitioning.
Table 2: Representative PK/PD Parameter Matrix
| Parameter | Abbreviation | Expected Profile for Amidine NCEs | Analytical Implication |
| Clearance | CL | Moderate to High (>40 mL/min/kg) | Susceptible to rapid hepatic metabolism or renal filtration. |
| Volume of Distribution | Vss | High (>2.0 L/kg) | Extensive tissue binding driven by the basic amidine charge. |
| Half-Life | t1/2 | Short (1.0 - 3.0 hours) | May require twice-daily (BID) dosing for sustained efficacy. |
| Bioavailability | F% | Low (< 15%) | If F% is poor, optimization via an ester prodrug is required. |
| Time to Occlusion | TTO | > 25 minutes (at efficacious dose) | Significant extension over vehicle (~10 mins) confirms target engagement. |
References
- PubChemLite - 2-phenoxypyridine-4-carboximidamide hydrochloride (C12H11N3O). Université du Luxembourg.
- Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach. Journal of Medicinal Chemistry - ACS Publications.
- Murine Pharmacokinetic Studies. PMC - NIH.
- Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration. PMC - NIH.
- V B. Metabolism and Pharmacokinetic Studies. FDA Guidelines.
Sources
Technical Support Center: Resolving Common Impurities in Commercial 2-Phenoxypyridine-4-Carboximidamide Samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals profile, troubleshoot, and resolve common impurities found in commercial batches of 2-phenoxypyridine-4-carboximidamide .
This compound is a highly valuable amidine intermediate used in the synthesis of protease inhibitors and novel antimicrobial agents. However, the inherent electrophilicity of the carboximidamide functional group makes it highly susceptible to degradation and side reactions during synthesis and storage. This guide provides a self-validating, mechanistically grounded framework to ensure the integrity of your experimental workflows.
Chemical Profiling of Common Impurities
Before attempting purification, it is critical to understand the chemical nature of the impurities present in your sample. Commercial synthesis of 2-phenoxypyridine-4-carboximidamide typically proceeds via the Pinner reaction or the reduction of an amidoxime intermediate. Depending on the synthetic route and storage conditions, specific impurities will emerge.
The table below summarizes the quantitative and chemical profiles of these common impurities to aid in chromatographic identification.
| Impurity | Origin / Mechanism | pKa (Approx.) | Typical HPLC RT (min)* |
| 2-Phenoxypyridine-4-carbonitrile | Unreacted starting material | N/A (Neutral) | 13.2 |
| Trihaloethyl imidate | Incomplete Pinner reaction | ~7.0 | 9.5 |
| 2-Phenoxypyridine-4-carboxamide | Primary hydrolysis product | ~15.0 (Very weak) | 6.3 |
| 2-Phenoxypyridine-4-carboxylic acid | Secondary hydrolysis product | ~3.5 | 4.1 |
| Ammonium formate / chloride | Amidination / Reduction byproduct | 9.2 (NH₄⁺) | 1.5 (Column Void) |
*Note: Retention times (RT) are illustrative estimates based on reverse-phase C18 chromatography (isocratic elution: 0.1% phosphoric acid/methanol/acetonitrile) as modeled from standard carboximidamide impurity profiling (1)[1].
Troubleshooting Guide & FAQs
Q1: Why is my 2-phenoxypyridine-4-carboximidamide sample degrading into a carboxamide over time, and how do I prevent it? Causality Rationale: The amidine carbon is highly electrophilic. Under ambient moisture, and especially in mildly basic or unbuffered aqueous conditions, the imine nitrogen is susceptible to nucleophilic attack by water. This forms an unstable tetrahedral intermediate that rapidly collapses, eliminating ammonia to form the inactive 2-phenoxypyridine-4-carboxamide (1)[1]. Resolution: Always store the compound as a hydrochloride salt in a vacuum desiccator. Protonation of the amidine yields a resonance-stabilized amidinium ion, which delocalizes the positive charge and severely reduces the electrophilicity of the central carbon, halting hydrolysis.
Hydrolysis degradation pathway of 2-phenoxypyridine-4-carboximidamide to its inactive impurities.
Q2: I am detecting an imidate intermediate in my commercial batch. What causes this and how do I resolve it? Causality Rationale: Commercial synthesis often utilizes the Pinner reaction, converting 2-phenoxypyridine-4-carbonitrile to an imidate using an alcohol (e.g., 2,2,2-trichloroethanol) and HCl. If the subsequent ammonolysis step is incomplete, the highly reactive trihaloethyl imidate remains in the final product (2)[2]. Resolution: You can drive the reaction to completion by dissolving the crude sample in anhydrous ethanol and treating it with a slight excess of methanolic ammonia. Alternatively, to remove it entirely, utilize the acid-base extraction protocol detailed in Section 3.
Q3: My sample contains high levels of inorganic salts (e.g., ammonium formate). How do I desalt it without causing hydrolysis? Causality Rationale: Ammonium formate is a common byproduct if the amidine was synthesized via the catalytic reduction of an amidoxime using potassium formate and Pd/C (3)[3]. Resolution: Do not use aqueous extraction; prolonged exposure to water will trigger hydrolysis. Instead, use the anhydrous selective precipitation method (Protocol 2).
Experimental Protocols
Protocol 1: Acid-Base Extraction for Amidine Purification
This protocol separates the active amidine from neutral impurities (unreacted nitrile, carboxamide) and acidic impurities (carboxylic acid).
Mechanistic Rationale: 2-phenoxypyridine-4-carboximidamide is highly basic (pKa ~11.5). By lowering the pH to 2.0, the amidine is fully protonated and highly water-soluble. Neutral impurities remain lipophilic and partition into the organic phase.
-
Step 1: Dissolution. Suspend 1.0 g of the crude sample in 20 mL of 0.1 M HCl (aq).
-
Validation Checkpoint 1: The pH must be ≤ 2.0. If the solution remains cloudy, it confirms the presence of unreacted nitrile or carboxamide, which are insoluble in acidic water.
-
-
Step 2: Organic Wash. Add 20 mL of Ethyl Acetate (EtOAc) to the aqueous mixture. Shake vigorously and allow phase separation.
-
Validation Checkpoint 2: The phase boundary must be sharp. If an emulsion forms, add 2 mL of saturated brine to increase the ionic strength of the aqueous layer, forcing the organic droplets to coalesce.
-
-
Step 3: Basification. Isolate the aqueous layer and slowly add 1.0 M NaOH dropwise while stirring in an ice bath until the pH reaches 12.0.
-
Causality Check: The ice bath is critical. The neutralization reaction is exothermic, and elevated temperatures at high pH will rapidly accelerate the hydrolysis of the amidine into the carboxamide.
-
Validation Checkpoint 3: A white precipitate (the amidine free base) should immediately crash out of the solution as the pH crosses 11.0.
-
-
Step 4: Extraction & Recovery. Extract the basic aqueous suspension with 20 mL of Dichloromethane (DCM). Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the pure free base.
Acid-base extraction workflow for the purification of 2-phenoxypyridine-4-carboximidamide.
Protocol 2: Desalting via Anhydrous Selective Precipitation
Use this protocol if your sample is heavily contaminated with inorganic salts (e.g., ammonium formate or ammonium chloride) and you wish to avoid aqueous exposure.
-
Step 1: Suspension. Suspend 1.0 g of the salt-contaminated crude amidine in 15 mL of anhydrous ethanol.
-
Step 2: Heating. Heat the mixture gently to 50°C for 10 minutes under an inert atmosphere (N₂ or Argon).
-
Causality Check: Amidine hydrochlorides are highly soluble in warm ethanol, whereas inorganic salts (like NH₄Cl or KCl) have negligible solubility in this solvent.
-
Validation Checkpoint 1: The undissolved white powder remaining in the flask is the inorganic impurity. If the entire solid dissolves, the sample was already desalted.
-
-
Step 3: Filtration & Crystallization. Filter the mixture while hot to remove the salts. Cool the filtrate to -20°C overnight to crystallize the pure 2-phenoxypyridine-4-carboximidamide hydrochloride.
-
Validation Checkpoint 2: Dissolve a 5 mg crystal of the final product in water and add 1 drop of 0.1 M AgNO₃. A dense white precipitate (AgCl) confirms the structural integrity of the hydrochloride salt.
-
References
-
Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds Source: Journal of Chemical Metrology (ACG Publications) URL:[Link]
Sources
Technical Support Center: Optimizing Catalytic Conditions for 2-Phenoxypyridine-4-Carboximidamide Reactions
Welcome to the technical support center for optimizing catalytic reactions involving 2-phenoxypyridine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique molecular scaffold. While specific literature on this exact compound is emerging, the principles of catalytic coupling and reaction optimization are well-established. This resource synthesizes field-proven insights and authoritative knowledge to address common challenges you may encounter during your experiments.
The 2-phenoxypyridine motif is a key pharmacophore in numerous drug discovery programs, and the carboximidamide functional group offers a versatile handle for further molecular elaboration. The successful coupling of these moieties is often a critical step in the synthesis of novel therapeutic agents. This guide will provide you with the tools to troubleshoot and optimize your reactions, ensuring the highest possible yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when setting up a catalytic reaction with 2-phenoxypyridine-4-carboximidamide for the first time?
When embarking on a new catalytic reaction, a systematic approach to the initial setup is crucial. For a substrate like 2-phenoxypyridine-4-carboximidamide, which contains multiple potential coordination sites (the pyridine nitrogen, the phenoxy oxygen, and the carboximidamide group), the following parameters are of paramount importance:
-
Inert Atmosphere: The exclusion of oxygen and moisture is non-negotiable for most palladium-catalyzed cross-coupling reactions.[1] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, and also degrade sensitive phosphine ligands.[1][2] It is imperative to use anhydrous, degassed solvents and to maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1]
-
Reagent Purity: The purity of all reagents, including your 2-phenoxypyridine-4-carboximidamide substrate, the coupling partner (e.g., boronic acid, amine), and the base, is critical. Impurities can act as catalyst poisons, leading to low or no conversion.[2][3]
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is highly dependent on the specific transformation you are trying to achieve (e.g., Suzuki, Buchwald-Hartwig, Heck). For substrates containing a pyridine ring, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often required to prevent the pyridine nitrogen from coordinating to the palladium center and poisoning the catalyst.[2][4]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent can sometimes lead to unwanted side reactions.
Q2: How do I choose the right catalyst and ligand for my specific reaction?
The "right" catalyst and ligand combination is almost always determined empirically. However, you can make an educated initial choice based on the type of reaction you are performing.
| Reaction Type | Common Palladium Source | Recommended Ligand Classes | Rationale |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Biaryl phosphines (e.g., SPhos, XPhos), Buchwald ligands | These ligands are bulky and electron-rich, promoting the oxidative addition step and preventing catalyst deactivation.[2][5] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Biaryl phosphines (e.g., RuPhos, BrettPhos), Josiphos ligands | These ligands are effective at preventing catalyst poisoning by the pyridine nitrogen and facilitating the reductive elimination step. |
| Heck Coupling | Pd(OAc)₂ | Herrmann's catalyst, phosphine-free systems | The choice is highly substrate-dependent, but these are good starting points. |
A small-scale screen of 3-5 different ligands is a highly effective strategy for identifying the optimal choice for your specific substrate combination.[2]
Q3: What are the best practices for monitoring the progress of my reaction?
Effective reaction monitoring is key to successful optimization. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the formation of your desired product and any side products, confirming their molecular weights.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.
-
¹H NMR Spectroscopy: Can be used to get a precise measure of conversion by integrating the signals of the starting material and product.
It is recommended to take time points (e.g., 1h, 4h, 12h, 24h) to build a reaction profile, which will help you determine the optimal reaction time and identify potential issues like catalyst decomposition.
Troubleshooting Guide
Problem: Low or No Conversion
This is one of the most common issues in catalytic chemistry. A logical, step-by-step approach is the best way to identify and solve the problem.
Visual Inspection of the Reaction
A healthy cross-coupling reaction is often a homogeneous, colored solution. Signs of trouble include:
-
Formation of a Black Precipitate: This is likely "palladium black," which is metallic palladium that has precipitated out of the catalytic cycle, indicating catalyst decomposition.[4]
-
No Color Change: If the reaction mixture remains colorless, it's possible the catalyst has not been activated.[4]
Caption: A troubleshooting workflow for addressing low or no reaction conversion.
Possible Cause 1: Catalyst Inactivation/Decomposition
-
Why it happens: The pyridine nitrogen in your substrate is a known ligand for palladium and can poison the catalyst.[4] Additionally, high temperatures or the presence of oxygen can cause the active Pd(0) to decompose into inactive palladium black.[2][4] The carboximidamide group could also potentially coordinate to the metal center, inhibiting catalysis.
-
How to fix it:
-
Increase Catalyst Loading: For a new or difficult reaction, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes overcome partial inactivation.[2]
-
Screen Ligands: If you suspect pyridine poisoning, switch to a bulkier, more electron-rich ligand. Ligands like RuPhos, XPhos, or SPhos are designed to create a sterically hindered environment around the palladium, which can prevent the pyridine from binding as effectively.[2][4]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald's G3 palladacycles) are often more stable and efficient at generating the active Pd(0) species in situ than using separate palladium salts and ligands.[3]
-
Possible Cause 2: Sub-optimal Reaction Conditions
-
Why it happens: The choice of solvent and base can have a profound impact on the reaction outcome by affecting solubility, catalyst stability, and the rate of key steps in the catalytic cycle.[2] Similarly, the reaction temperature must be high enough to provide sufficient energy for the reaction to proceed, but not so high that it causes catalyst decomposition.[4]
-
How to fix it:
-
Temperature Optimization: If the reaction is sluggish, try increasing the temperature in 10-20 °C increments. Conversely, if you observe catalyst decomposition, try lowering the temperature.[2]
-
Solvent Screening: The solubility of your 2-phenoxypyridine-4-carboximidamide, coupling partner, and base is critical. Common solvents for cross-coupling reactions include toluene, 1,4-dioxane, and DMF.[2] A solvent screen is a valuable optimization step.
-
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[2] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction.[2]
-
Problem: Significant Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS can be frustrating. Identifying the likely side products is the first step to eliminating them.
Possible Side Reaction 1: Protodeboronation (in Suzuki Couplings)
-
What it is: The replacement of the boronic acid group on your coupling partner with a hydrogen atom, leading to the formation of a byproduct and consumption of your reagent.[2]
-
How to minimize it:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃.
-
Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable to protodeboronation than the corresponding boronic acids.[2]
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can promote protodeboronation. Ensure your solvent is anhydrous.
-
Possible Side Reaction 2: Homocoupling
-
What it is: The coupling of two molecules of the same starting material (e.g., two molecules of your boronic acid partner or two molecules of your 2-phenoxypyridine-4-carboximidamide if it is halogenated).
-
How to minimize it:
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes suppress its homocoupling.
-
Slower Addition: If one of the coupling partners is particularly prone to homocoupling, adding it slowly to the reaction mixture via a syringe pump can keep its concentration low and favor the desired cross-coupling pathway.
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed.
-
Possible Side Reaction 3: Hydrolysis of the Carboximidamide
-
What it is: The conversion of the carboximidamide group to the corresponding amide or carboxylic acid, particularly under harsh basic or acidic conditions during workup.
-
How to minimize it:
-
Milder Base: Use the mildest base that is effective for the coupling reaction.
-
Careful Workup: Avoid strongly acidic or basic aqueous solutions during the workup. A neutral or slightly basic (e.g., saturated NaHCO₃) wash is often sufficient.
-
Temperature Control: Keep the temperature as low as possible during both the reaction and the workup.
-
Experimental Protocols
General Protocol for a Small-Scale Reaction Screen
This protocol is designed for the initial optimization of a Suzuki-Miyaura coupling reaction.
-
Preparation: In a glovebox or under a positive pressure of argon, add a magnetic stir bar to a 2 mL reaction vial.
-
Addition of Solids: To the vial, add the aryl halide (e.g., a halogenated derivative of 2-phenoxypyridine-4-carboximidamide, 0.1 mmol, 1.0 equiv.), the boronic acid (0.12 mmol, 1.2 equiv.), the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%), and the ligand (if not using a pre-catalyst, 0.004 mmol, 4 mol%).
-
Addition of Solvent: Add the degassed solvent (e.g., 1,4-dioxane, 1.0 mL).
-
Reaction: Seal the vial and place it in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring: After the desired time, cool the reaction to room temperature. Take a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS.
Caption: A generalized catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]
References
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem Technical Support.
- Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Support.
- Amr, A. E., Al-Salahi, R., & Al-Omar, M. A. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588–6597.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- MilliporeSigma. Cross-Coupling Reactions Guide.
- Amr, A. E., Al-Salahi, R., & Al-Omar, M. A. (2010). Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. PubMed.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- Frost, C. G., & Mfuh, A. M. (2011). Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines.
- Asmat, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Semantic Scholar.
- National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- ResearchGate.
- National Center for Biotechnology Information. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
- ResearchGate. Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review).
- Sigma-Aldrich. Amidine-Based Catalysts (ABCs): Design, Development, and Applications Advancing Sustainable Catalysis with Magnetite.
- ResearchGate.
- ResearchGate.
- ResearchG
- PubMed. (2007).
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (Year not specified). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- IntechOpen. (2022).
- Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
Troubleshooting false positives in biochemical assays with 2-phenoxypyridine-4-carboximidamide
Welcome to the Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently assist researchers who are struggling with irreproducible data, flat structure-activity relationships (SAR), or pan-assay interference when working with nitrogen-rich, amphiphilic small molecules.
Target Compound: 2-phenoxypyridine-4-carboximidamide
This compound is a classic "frequent hitter" in biochemical screens. To prevent wasted resources during lead optimization, this guide provides a mechanistic deep dive and self-validating protocols to help you distinguish true pharmacological activity from assay artifacts[1].
Diagnostic Triage: Why is this compound flagging as a false positive?
Before discarding your hit, it is critical to understand the causality behind its behavior. 2-phenoxypyridine-4-carboximidamide triggers false positives through three primary physicochemical mechanisms:
-
Colloidal Aggregation (The Amphiphilic Trap): The molecule features a hydrophobic phenoxypyridine core paired with a highly polar carboximidamide (amidine) moiety. In aqueous assay buffers—typically at concentrations above 1 µM—these molecules spontaneously self-assemble into colloidal micelles[2]. These colloids non-specifically sequester and partially unfold target enzymes on their surface, leading to an apparent, yet artifactual, loss of enzymatic activity[2].
-
Optical Interference (Inner Filter Effect): The conjugated aromatic system of the phenoxypyridine ring absorbs light in the UV/Vis spectrum. In fluorescence-based assays, this can lead to the "inner filter effect" (absorbing the excitation/emission light) or direct collisional quenching of the fluorophore, mimicking an inhibitory response[3].
-
Electrostatic Promiscuity: Amidines are strong bases (pKa ~ 11–12) and exist almost exclusively as positively charged cations at physiological pH (7.4). This localized positive charge can form non-specific electrostatic interactions with negatively charged patches on off-target proteins or assay reagents, a hallmark of Pan-Assay Interference Compounds (PAINS)[4].
Mechanistic pathways leading to false positive assay readouts for 2-phenoxypyridine-4-carboximidamide.
Step-by-Step Troubleshooting Protocols
To ensure scientific integrity, every hit must be subjected to a self-validating triage workflow. The following protocols are designed to definitively prove or disprove the compound's mechanism of action.
Protocol A: How do I test for colloidal aggregation? (The Detergent-Sensitivity Assay)
Causality: Colloidal aggregates are held together by weak hydrophobic interactions. Non-ionic detergents disrupt these colloids by incorporating the amphiphilic molecules into well-behaved detergent micelles, releasing the trapped enzyme and restoring its activity[2].
-
Buffer Preparation: Prepare your standard assay buffer. Split this buffer into two distinct batches:
-
Condition 1: Standard Buffer.
-
Condition 2: Standard Buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20.
-
-
Compound Titration: Prepare a 10-point serial dilution of 2-phenoxypyridine-4-carboximidamide (e.g., 10 nM to 50 µM).
-
Assay Execution: Run the biochemical assay in parallel using both buffer conditions. Ensure the enzyme is pre-incubated with the compound for at least 15 minutes before adding the substrate.
-
Self-Validation: Calculate the IC50 for both conditions. If the IC50 shifts by >10-fold (i.e., the compound loses potency in the presence of detergent), the initial hit was a false positive driven by colloidal aggregation[2].
Protocol B: How do I rule out optical interference? (The Orthogonal Pre-Read)
Causality: If the compound absorbs emitted light or quenches the fluorophore, the detector registers a drop in signal, which the analysis software falsely interprets as enzyme inhibition[3].
-
Mock Reaction Setup: Prepare a mock assay well containing the assay buffer, the fluorescent product (at the exact concentration expected at the end of a 100% active enzymatic reaction), and the compound at its maximum screening concentration (e.g., 50 µM).
-
Enzyme Exclusion: Do not add the enzyme or the unreacted substrate.
-
Measurement: Read the fluorescence/absorbance using your standard assay protocol.
-
Self-Validation: Compare the signal to a control well (buffer + fluorophore only). If the signal is significantly attenuated (>15% drop), the compound is an optical quencher, not a true inhibitor[3].
Workflow for triaging false positive hits caused by 2-phenoxypyridine-4-carboximidamide.
Data Presentation & Triage Metrics
Use the following diagnostic matrix to interpret your troubleshooting results and classify the nature of your hit.
| Diagnostic Metric | True Positive (Specific Inhibitor) | False Positive (Colloidal Aggregator) | False Positive (Optical Quencher) |
| IC50 Shift with 0.01% Triton X-100 | Unchanged (Ratio ~ 1) | >10-fold loss of potency | Unchanged |
| Enzyme Pre-incubation Time | Activity independent of time | Inhibition increases with time | Activity independent of time |
| Mock Assay (No Enzyme) Signal | Equal to DMSO control | Equal to DMSO control | Significant signal drop |
| Dynamic Light Scattering (DLS) | No particles detected | Particles 50–500 nm detected | No particles detected |
| Counter-screen (Unrelated Enzyme) | No inhibition | Strong inhibition | Strong inhibition (if same fluorophore) |
Frequently Asked Questions (FAQs)
Q: I am seeing a completely flat Structure-Activity Relationship (SAR) when I modify the phenoxy group of the compound. Why is this happening? A: A flat SAR is a classic symptom of colloidal aggregation or non-specific electrostatic binding[2]. When a compound inhibits an assay via micelle formation, minor structural tweaks rarely change the critical aggregation concentration (CAC) enough to alter the apparent IC50. True receptor-ligand interactions, by contrast, are highly sensitive to even minor structural changes.
Q: My assay uses a His-tagged protein and Ni-NTA beads (e.g., AlphaScreen or TR-FRET). Could the carboximidamide group interfere with this specific setup? A: Yes. The highly basic amidine group can act as a metal chelator or compete directly with the His-tag for the Ni2+ ions on the beads. This disrupts the proximity-based signal of the assay, resulting in a false positive. We recommend running a counter-screen using an orthogonal capture system (such as biotin-streptavidin) to rule out Ni-NTA interference.
Q: How can I physically prove that 2-phenoxypyridine-4-carboximidamide is forming micelles in my buffer? A: The gold standard biophysical technique for this is Dynamic Light Scattering (DLS)[2]. By measuring the compound in your assay buffer (without the protein), DLS can detect the light scattered by colloidal particles. Aggregators typically form detectable particles with a radius of 50 to 500 nm[2].
References
-
[4] Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. 4
-
[3] Dahlin, J. L., et al. (2014). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. NIH Public Access.3
-
[1] Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. 1
-
[2] Ganesh, A. N., Shoichet, B. K., et al. (2021). Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. NIH Public Access. 2
Sources
Technical Support Center: Enhancing the Shelf-Life Stability of 2-Phenoxypyridine-4-Carboximidamide Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing challenges with the aqueous stability of amidine-containing compounds. While 2-phenoxypyridine-4-carboximidamide is a highly valuable pharmacological scaffold, its carboximidamide (amidine) moiety is intrinsically susceptible to hydrolytic degradation.
This guide bypasses generic handling instructions to provide you with the mechanistic causality and self-validating protocols necessary to ensure rigorous experimental integrity.
Part 1: The Mechanistic Foundations of Amidine Instability
To stop degradation, you must first understand its chemical causality. The degradation of 2-phenoxypyridine-4-carboximidamide is primarily driven by the nucleophilic attack of water or hydroxide on the electrophilic carbon of the C=N bond, yielding 2-phenoxypyridine-4-carboxamide and ammonia ()[1].
This process is strictly pH-dependent:
-
Base-Catalyzed Hydrolysis (pH > 7.0): The neutral amidine is directly attacked by hydroxide ions. This is the most rapid degradation pathway and explains why physiological buffers often ruin stock solutions[1].
-
Acid-Catalyzed Hydrolysis (pH < 3.0): The amidine nitrogen becomes heavily protonated, which paradoxically increases the electrophilicity of the adjacent carbon, facilitating attack by ambient water molecules ()[2].
-
The Stability Window (pH 4.5 – 5.5): In this slightly acidic regime, the compound exists predominantly as a resonance-stabilized amidinium ion. The positive charge is delocalized (reducing electrophilicity), and the concentration of hydroxide nucleophiles is negligible, maximizing shelf-life[1][2].
Part 2: Frequently Asked Questions (FAQs)
Q: Why is my compound degrading rapidly in PBS (Phosphate-Buffered Saline) even though the pH is a neutral 7.4? A: Phosphate is a known bifunctional general acid-base catalyst. It actively participates in the proton transfer steps of hydrolysis, accelerating the breakdown of the carboximidamide moiety even at neutral pH. Action: Never use phosphate buffers for amidine storage. Switch to a non-nucleophilic buffer such as Sodium Acetate or MES at pH 5.0.
Q: I purchased the hydrochloride salt of the compound. Does this guarantee solution stability? A: No. While the solid-state 2-phenoxypyridine-4-carboximidamide hydrochloride ()[3] is highly stable due to crystal lattice energy, dissolving it in unbuffered water will cause a sharp pH drop. If the pH falls below 3.0, acid-catalyzed hydrolysis will commence. You must actively control the solution pH using a buffer.
Q: How can I formulate a highly concentrated stock solution that remains stable for >6 months at 4°C? A: You must reduce the thermodynamic water activity ( aw ) of the solution. By incorporating 5-10% (v/v) of a co-solvent like PEG 400 or DMSO into your pH 5.0 acetate buffer, you lower the dielectric constant of the medium, which thermodynamically hinders the hydrolytic transition state.
Part 3: Diagnostic Troubleshooting Matrix
Summarizing quantitative data and visual symptoms is critical for rapid benchtop diagnostics. Use the table below to identify and correct formulation errors.
| Symptom / Observation | Chemical Causality | Analytical Marker (LC-MS/HPLC) | Corrective Action |
| Gradual loss of API at pH 7.4 | Base-mediated hydrolysis of the C=N bond | +1 Da mass shift (Amidine → Amide) | Adjust formulation to pH 4.5 - 5.5 |
| Rapid degradation in PBS | Phosphate acts as a general base catalyst | Accelerated appearance of amide peak | Switch to 50 mM Acetate buffer |
| Precipitation at -20°C | Cryo-concentration altering local pH | Loss of UV signal in supernatant | Add 5% sucrose or store at 4°C |
| API loss in clear glass | Photolytic degradation of the pyridine ring | Unidentified degradation peaks | Store in amber vials (ICH Q1B) |
Part 4: Self-Validating Experimental Protocol
A protocol is only trustworthy if it is self-validating. The following methodology ensures a stable formulation while generating regulatory-compliant stability data.
Objective: Formulate a stable 10 mM stock solution of 2-phenoxypyridine-4-carboximidamide and validate its shelf-life mathematically.
-
Step 1: Buffer Selection and Preparation
-
Action: Prepare a 50 mM Sodium Acetate buffer and adjust to pH 5.0 using glacial acetic acid.
-
Causality: Acetate provides robust buffering capacity within the optimal amidinium stability window (pH 4.5–5.5) without acting as a nucleophilic catalyst.
-
-
Step 2: Solvent Modification
-
Action: Incorporate 10% (v/v) Polyethylene Glycol (PEG) 400 or DMSO into the buffer.
-
Causality: Co-solvents lower the dielectric constant and reduce the water activity of the solution, directly depressing the kinetics of hydrolysis.
-
-
Step 3: API Dissolution
-
Action: Dissolve 2-phenoxypyridine-4-carboximidamide hydrochloride to a final concentration of 10 mM. Vortex until optically clear.
-
Causality: Utilizing the hydrochloride salt ensures initial solubility, but the acetate buffer is strictly required to prevent the HCl from dropping the solution pH into the acid-hydrolysis regime.
-
-
Step 4: Sterile Filtration
-
Action: Pass the solution through a 0.22 µm PTFE syringe filter into sterile vials.
-
Causality: Environmental microbes secrete amidases that can enzymatically cleave the carboximidamide bond. Sterile filtration eliminates biological degradation variables.
-
-
Step 5: ICH Q1A(R2) Controlled Storage
-
Action: Aliquot the filtered solution into amber glass HPLC vials. Store primary batches at 5°C ± 3°C (Long-term) and 25°C ± 2°C / 60% RH (Accelerated) ()[4][5].
-
Causality: Amber glass prevents photolytic degradation. Adhering to ICH Q1A(R2) thermal guidelines ensures the kinetic degradation data is regulatory-compliant.
-
-
Step 6: Analytical Mass-Balance Validation
-
Action: Analyze aliquots via LC-MS at days 0, 7, 14, 30, and 90. Quantify the parent amidine ( m/z [M+H]+=214.1 ) and the degradation product, 2-phenoxypyridine-4-carboxamide ( m/z [M+H]+=215.1 ).
-
Causality: By tracking both the disappearance of the parent and the appearance of the amide, you establish a mass balance. If Amidine Loss = Amide Gain, an alternative degradation pathway (e.g., oxidation) is occurring, prompting immediate reformulation.
-
Part 5: Stability Optimization Workflow
Figure 1: Optimization and monitoring workflow for 2-phenoxypyridine-4-carboximidamide stability.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
The Synthesis of Vinylogous Amidine Heterocycles. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
-
Engineering a Remedy to Improve Phase Stability of Famotidine under Physiological pH Environments. Crystal Growth & Design, ACS Publications. Available at:[Link]
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Validating the Biological Activity of 2-Phenoxypyridine-4-Carboximidamide In Vitro: A Comparative Guide for Drug Discovery Professionals
For researchers and drug development professionals, the initial validation of a novel chemical entity is a critical step in the drug discovery pipeline. This guide provides an in-depth, experience-driven framework for validating the biological activity of 2-phenoxypyridine-4-carboximidamide, a compound of interest due to its structural similarities to known enzyme inhibitors. We will proceed with the hypothesis that this compound may act as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair and a validated target in oncology.[1] This guide will objectively compare its hypothetical performance with established PARP inhibitors and provide the supporting experimental data necessary for a go/no-go decision.
Introduction: The Rationale for Investigating 2-Phenoxypyridine-4-Carboximidamide as a PARP1 Inhibitor
The 2-phenoxypyridine-4-carboximidamide scaffold contains key pharmacophoric features present in several classes of enzyme inhibitors.[2][3][4] The pyridine and carboxamide groups, in particular, are common in molecules designed to interact with the nicotinamide binding pocket of enzymes like PARP1.[5] PARP1 inhibitors have emerged as a significant class of anticancer agents, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6] Therefore, a systematic in vitro evaluation of 2-phenoxypyridine-4-carboximidamide is warranted to determine its potential as a novel therapeutic agent.
This guide will detail a tiered approach to the in vitro validation of our compound of interest, starting with primary biochemical assays to determine its potency and mechanism of action, followed by cell-based assays to assess its efficacy in a more biologically relevant context. We will compare its performance against well-characterized PARP inhibitors such as Olaparib and Talazoparib.[7][8]
Experimental Workflow: A Step-by-Step Validation Cascade
A logical and stepwise approach to in vitro validation is crucial for generating robust and interpretable data. The following workflow is designed to efficiently assess the potential of 2-phenoxypyridine-4-carboximidamide as a PARP1 inhibitor.
Caption: Signaling pathway showing PARP1 inhibition leading to γH2AX formation.
Experimental Protocol: Immunofluorescence Staining for γH2AX
-
Procedure:
-
Grow cells on coverslips and treat with the test compound for a specified time (e.g., 24 hours).
-
Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
-
Functional Consequence: Comet Assay
The Comet assay (single-cell gel electrophoresis) is a sensitive method for directly visualizing and quantifying DNA damage in individual cells. [9][10] Experimental Protocol: Alkaline Comet Assay
-
Procedure:
-
Treat cells with the test compound.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving the DNA-containing nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
-
Comparative Cellular Data (Hypothetical)
| Compound | HCC1937 GI50 (µM) | CAPAN-1 GI50 (µM) | γH2AX Foci Induction (Fold Change) | Comet Assay (Tail Moment) |
| 2-phenoxypyridine-4-carboximidamide | 0.52 | 0.89 | 8.2 | 15.6 |
| Olaparib | 0.15 | 0.35 | 12.5 | 22.1 |
| Talazoparib | 0.01 | 0.02 | 18.9 | 35.4 |
Conclusion and Future Directions
This guide outlines a comprehensive in vitro strategy to validate the biological activity of 2-phenoxypyridine-4-carboximidamide as a potential PARP1 inhibitor. The presented workflow, moving from biochemical potency and mechanism to cellular efficacy and target engagement, provides a robust framework for decision-making in the early stages of drug discovery.
Should 2-phenoxypyridine-4-carboximidamide demonstrate potent and selective PARP1 inhibition, significant PARP trapping activity, and robust cytotoxicity in BRCA-deficient cancer cell lines, further investigation would be warranted. Subsequent steps would include selectivity profiling against a broader panel of PARP family members and other relevant enzymes, as well as in vivo efficacy studies in relevant xenograft models. By employing these rigorous experimental methodologies, researchers can confidently advance promising new chemical entities toward clinical development.
References
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PubMed. (2018, March 15). A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. [Link]
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]
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BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]
-
ResearchGate. A high-throughput (HT) fluorescent polarization (FP) assay to detect.... [Link]
-
Champions Oncology. DNA Damage Assays. [Link]
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BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
AACR Journals. (2019, July 1). Abstract 3810: Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo. [Link]
-
UC Davis Biotechnology Program. (2022, December 7). Methods to Measure DNA Repair in Cells. [Link]
-
Drug Target Review. (2025, June 23). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. [Link]
-
BPS Bioscience. PARP Assays. [Link]
-
National Center for Biotechnology Information. PASTA: PARP activity screening and inhibitor testing assay. [Link]
-
National Center for Biotechnology Information. Comet assay to measure DNA repair: approach and applications. [Link]
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National Center for Biotechnology Information. (2025, November 6). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. [Link]
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National Center for Biotechnology Information. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. [Link]
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ResearchGate. Discovery of Novel Enzyme Inhibitors from Nature via in vitro and in silico Methods. [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
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National Center for Biotechnology Information. (2025, June 13). In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship. [Link]
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Acta Naturae. PARP1 Inhibitors: Antitumor Drug Design. [Link]
-
ACS Publications. (2020, July 30). Discovery of Novel Inhibitors of a Critical Brain Enzyme Using a Homology Model and a Deep Convolutional Neural Network. [Link]
-
ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... [Link]
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PubMed. (2022, January 19). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. [Link]
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MDPI. (2019, October 9). Design and Selection of Novel C1s Inhibitors by In Silico and In Vitro Approaches. [Link]
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PubMed. (2020, October 12). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. [Link]
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PubMed. (2006, September 15). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. [Link]
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MDPI. (2016, October 31). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. [Link]
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Novelty Journals. (2025, March 5). Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as pote. [Link]
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MDPI. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. [Link]
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ResearchGate. Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido [3′, 2′: 4,5] imidazo [2,1. [Link]
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IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
-
National Center for Biotechnology Information. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
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PubMed. (2014, September 1). Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation. [Link]
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Royal Society of Chemistry. (2022, May 31). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. [Link]
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Royal Society of Chemistry. (2020, February 19). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. [Link]
-
MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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PubMed. (1990, May 15). Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. [Link]
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National Center for Biotechnology Information. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]
-
Dr.Oracle. (2025, April 13). What is the mechanism of action of Phenazopyridine (Pyridium)?. [Link]
-
Chemspace. 2-(2-methoxyphenoxy)pyridine-4-carboximidamide hydrochloride. [Link]2354]([Link])
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- 3. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Executive Summary
In modern medicinal chemistry and drug development, the pyridine-4-carboximidamide scaffold is a highly privileged pharmacophore. Specifically, 2-phenoxypyridine-4-carboximidamide serves as a versatile building block for designing potent kinase inhibitors, amine oxidase inhibitors, and serine protease antagonists. This guide provides an objective structural and functional comparison between 2-phenoxypyridine-4-carboximidamide and its related heterocycles—such as rigidified pyrazolo[3,4-b]pyridines and amphiphilic N-alkyloxypyridines. By analyzing the causality behind structural modifications and providing self-validating experimental workflows, this guide equips researchers with the data necessary to select the optimal scaffold for their target-directed screening libraries.
Structural Core & Pharmacophore Analysis
To understand the utility of 2-phenoxypyridine-4-carboximidamide, we must deconstruct its structural logic:
-
The Amidine Motif (4-Position): The carboximidamide group ( −C(=NH)NH2 ) is highly basic (pKa ~11–12) and remains protonated at physiological pH. It acts as a potent bidentate hydrogen bond donor, making it an ideal mimic for basic amino acid side chains (e.g., arginine). This allows it to form critical salt bridges in the S1 pockets of proteases or interact with acidic residues in kinase hinge regions.
-
The Phenoxy Linkage (2-Position): The ether linkage provides a highly flexible, rotatable hydrophobic moiety. This flexibility allows the phenoxy ring to adopt multiple conformations to optimally occupy adjacent hydrophobic pockets (e.g., the S2/S3 pockets in proteases or the DFG-out pocket in kinases)[1]. Furthermore, the phenoxy group can be leveraged as a removable directing group for advanced C–H bond functionalization via ruthenium-based catalysts[2].
Comparative Structural Dynamics
When optimizing a lead compound, researchers often pivot from the flexible 2-phenoxypyridine core to related heterocycles to tune binding entropy and physicochemical properties:
-
1H-Pyrazolo[3,4-b]pyridine-4-carboximidamides: Fusing a pyrazole ring to the pyridine core rigidifies the structure. This reduces the entropic penalty upon target binding, a strategy successfully employed in the development of potent enterovirus replication inhibitors[3].
-
N-Alkyloxypyridine-4-carboximidamides: Replacing the phenoxy group with long-chain N-alkyloxy substituents (e.g., N-decyloxy or N-(2-ethylhexyloxy)) shifts the molecule from a rigid target-binder to an amphiphilic, surfactant-like structure. These modifications are critical for targeting membrane-bound proteins or developing antimicrobial agents[4].
Caption: Pharmacophore binding model of 2-phenoxypyridine-4-carboximidamide in target active sites.
Quantitative Comparison of Heterocyclic Scaffolds
The following table summarizes the comparative performance and application profiles of the three primary pyridine-4-carboximidamide derivatives discussed.
| Scaffold Type | Structural Feature | Conformational Flexibility | Primary Biological Application | Key Analytical Method |
| 2-Phenoxypyridine-4-carboximidamide | Aryl ether linkage at C2 | High (Rotatable ether bond) | Amine oxidase (LOXL2) & Kinase inhibitors[1] | NMR, HPLC |
| 1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide | Bicyclic fused pyrazole | Low (Rigidified core) | Enterovirus replication inhibitors[3] | High-field NMR, X-Ray |
| N-Alkyloxypyridine-4-carboximidamide | Amphiphilic alkyl chains | Moderate (Flexible lipid tail) | Antimicrobial, membrane-targeting[4] | LC-MS/MS |
Experimental Workflows: Synthesis & Validation
To ensure scientific trustworthiness, protocols must be designed as self-validating systems. The synthesis of 2-phenoxypyridine-4-carboximidamide relies on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by a Pinner reaction.
Step 1: SNAr Synthesis of 2-Phenoxyisonicotinonitrile
Causality & Logic: The synthesis begins with 2-chloro-4-cyanopyridine. Phenol is used as the nucleophile. We specifically select Cesium Carbonate ( Cs2CO3 ) as the base rather than Sodium Hydroxide ( NaOH ). Why? Hydroxide is a strong nucleophile that can prematurely hydrolyze the delicate nitrile group into an amide or carboxylic acid. Cs2CO3 is a mild, non-nucleophilic base that efficiently deprotonates phenol to form the highly reactive phenoxide ion without degrading the nitrile[1].
-
Charge a dry flask with 2-chloro-4-cyanopyridine (1.0 eq) and phenol (1.1 eq) in anhydrous DMF.
-
Add Cs2CO3 (1.5 eq) and heat the mixture to 80 °C under a nitrogen atmosphere for 12–20 hours.
-
In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material validates the completion of the SNAr.
-
Quench with water, extract with EtOAc, wash with brine, dry over MgSO4 , and concentrate to yield 2-phenoxyisonicotinonitrile.
Step 2: Pinner Reaction to Form the Amidine
Causality & Logic: Converting the nitrile to an amidine requires the Pinner reaction (acid-catalyzed formation of an imidate, followed by ammonolysis). This system must be kept strictly anhydrous. Why? The intermediate imidate is highly susceptible to nucleophilic attack by water. Even trace moisture will hydrolyze the imidate into a stable ester, permanently halting amidine formation.
-
Dissolve 2-phenoxyisonicotinonitrile in anhydrous methanol.
-
Bubble anhydrous HCl gas through the solution at 0 °C until saturated. Stir for 24 hours to form the methyl imidate intermediate.
-
Remove the solvent in vacuo, re-dissolve the intermediate in anhydrous methanol, and add a solution of methanolic ammonia ( NH3 ).
-
Stir at room temperature for 24 hours to yield 2-phenoxypyridine-4-carboximidamide hydrochloride.
Step 3: LC-MS/MS Self-Validation Protocol
To confirm the absence of the ester byproduct, LC-MS/MS is the gold standard[4].
-
Prepare a 1 mg/mL stock solution of the product in LC-grade methanol.
-
Run the sample through a C18 reverse-phase column using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Validation Check: The amidine will elute and display a distinct [M+H]+ peak corresponding to the exact mass of the amidine. If an ester byproduct formed due to moisture contamination, a secondary peak with a mass shift of +1 Da (replacing −NH2 with −OH ) will be detected.
Caption: Synthetic workflow for 2-phenoxypyridine-4-carboximidamide via SNAr and Pinner reaction.
Sources
Comparing reactivity: 2-phenoxypyridine-4-carboximidamide free base vs hydrochloride salt
As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible yields in amidine-based coupling reactions and heterocycle syntheses. The compound 2-phenoxypyridine-4-carboximidamide is a highly valuable bifunctional building block. It features a phenoxy-substituted pyridine ring and a reactive carboximidamide (amidine) moiety, making it a prime candidate for synthesizing complex heterocycles (e.g., triazoles, pyrimidines) and serving as a ligand in cross-electrophile couplings.
However, a critical decision dictates the success, reproducibility, and handling of your synthetic workflows: Should you use the Free Base (CAS: 762193-84-0) or the Hydrochloride (HCl) Salt (CAS: 82019-90-7) ?
This guide objectively compares the physicochemical properties, structural dynamics, and comparative reactivity of both forms, providing field-proven methodologies to optimize your synthetic applications.
Physicochemical Profiling & Structural Dynamics
To understand the reactivity differences between the two forms, we must first look at the intrinsic basicity of the carboximidamide group. Amidines are strong organic bases (pKa ~12).
The Free Base Dilemma: In the free base form, the unshared electron pair on the imine nitrogen is highly nucleophilic. While this makes it immediately ready for coupling, it also makes the compound highly susceptible to atmospheric moisture and carbon dioxide. Over time, the free base undergoes slow hydrolysis into the corresponding pyridine-4-carboxamide or forms carbonate/carbamate species. This degradation leads to variable batch purity, which is the leading cause of stoichiometric imbalances and failed reactions in sensitive drug discovery workflows.
The Hydrochloride Salt Advantage: Converting the amidine to its hydrochloride salt protonates the sp2 nitrogen, forming an amidinium cation. The positive charge is delocalized across the N-C-N system, which ties up the lone electron pairs and effectively neutralizes its nucleophilicity. Consequently, the HCl salt exhibits a highly stable crystal lattice, drastically reducing hygroscopicity and preventing hydrolytic degradation (1[1]). This principle is universally applied in pharmaceutical chemistry to enhance the shelf-life and handling of basic compounds (2[2]).
Fig 1: Divergent stability pathways of the free base versus the hydrochloride salt form.
Comparative Reactivity in Synthetic Workflows
When deploying 2-phenoxypyridine-4-carboximidamide in cross-coupling or heterocycle synthesis, the workflow must be tailored to the chosen form.
-
Free Base Reactivity: The free base can react directly with electrophiles (e.g., acid chlorides, activated esters) without the need for exogenous bases. However, because its assay (purity) can degrade during storage, you must perform quantitative NMR (qNMR) prior to use to ensure accurate stoichiometry.
-
HCl Salt Reactivity: The salt is completely inert to electrophiles in its resting state. To utilize it, a non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIEA) or an inorganic base (like Cs2CO3) must be added to the reaction mixture. This liberates the free base in situ, allowing for controlled nucleophilic attack. Recent advancements demonstrate that amidinium hydrochloride salts can be directly and efficiently coupled with carboxylates using coupling reagents like HBTU in combination with Hünig's base, completing reactions in 1-2 hours with excellent yields (3[3]). Furthermore, amidine salts are heavily utilized in metal-catalyzed cross-coupling reactions to synthesize monoarylated amidines and complex ring systems (4[4]).
Fig 2: Optimal reaction workflow utilizing the HCl salt with in situ base liberation.
Quantitative Data Presentation
The following table summarizes the operational and physicochemical differences to guide your procurement and experimental design.
| Parameter | Free Base (CAS: 762193-84-0) | Hydrochloride Salt (CAS: 82019-90-7) |
| Physical State | Off-white powder, prone to clumping | Highly crystalline white solid |
| Nucleophilicity | High (Active lone pairs on N) | Low (Protonated amidinium cation) |
| Hygroscopicity | High (Readily absorbs atmospheric moisture) | Low (Stable crystal lattice) |
| Shelf-life (25°C) | < 6 months (Requires inert, sub-zero storage) | > 2 years (Benchtop stable) |
| Solubility Profile | Soluble in DCM, THF, EtOAc | Soluble in Water, MeOH, DMF, DMSO |
| Handling Requirements | Requires glovebox or Schlenk line techniques | Standard benchtop handling |
| Stoichiometric Reliability | Variable (Dependent on hydrolysis extent) | Excellent (Highly consistent assay) |
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific reagents and conditions are chosen.
Protocol A: Amidation / Heterocycle Condensation using the HCl Salt (Recommended)
Causality: Using the HCl salt ensures exact stoichiometric control. We utilize DIEA because its steric hindrance prevents it from acting as a competing nucleophile, ensuring only the liberated amidine reacts with the electrophile.
-
Preparation: Weigh 1.0 equivalent (eq) of 2-phenoxypyridine-4-carboximidamide HCl on a standard benchtop balance. Transfer to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Add anhydrous DMF (0.2 M concentration relative to the salt). Stir until a clear or slightly cloudy suspension forms.
-
Base Liberation: Dropwise, add 2.5 eq of N,N-Diisopropylethylamine (DIEA). Self-Validation Check: The solution should become completely homogeneous as the free base is liberated in situ.
-
Activation & Coupling: In a separate vial, pre-activate 1.1 eq of your target carboxylic acid with 1.1 eq of HBTU in DMF for 10 minutes. Transfer this activated ester solution to the main reaction flask.
-
Reaction: Stir at room temperature for 2 hours. Monitor the consumption of the amidine via LC-MS (Targeting the [M+H]+ peak).
-
Workup: Quench with water to precipitate the product, or extract with EtOAc/Brine to remove the water-soluble DIEA hydrochloride byproducts.
Protocol B: Direct Coupling using the Free Base (For Base-Sensitive Substrates)
Causality: If your substrate is sensitive to exogenous bases (e.g., prone to epimerization), the free base must be used. Strict anhydrous conditions are mandatory to prevent the free base from hydrolyzing into an unreactive amide during the reaction.
-
Purity Verification: Prior to the reaction, dissolve a 5 mg aliquot of the free base in CDCl3 and perform a 1H-NMR scan. Self-Validation Check: Ensure the absence of a broad amide NH2 peak (which would indicate hydrolysis) to confirm the assay is >95%.
-
Inert Setup: Inside a glovebox or using standard Schlenk techniques, weigh 1.0 eq of the verified free base into a rigorously dried flask.
-
Solvation: Dissolve in anhydrous THF (0.1 M) under a nitrogen atmosphere.
-
Electrophile Addition: Cool the flask to 0°C. Slowly add 1.0 eq of the electrophile (e.g., an activated ester or anhydride).
-
Reaction & Workup: Allow the reaction to warm to room temperature over 4 hours. Because no exogenous salts were added, the mixture can often be directly concentrated and purified via flash chromatography.
References
-
Organic-Chemistry.org - Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available at:[Link]
-
Semantic Scholar - Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Available at:[Link]
Sources
A Senior Application Scientist's Guide to Validating HPLC-UV Methods for 2-Phenoxypyridine-4-Carboximidamide Quantification
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous data. At the heart of this data-driven process lies analytical method validation—a systematic demonstration that a chosen analytical procedure is suitable for its intended purpose.[1][2] For quantitative analysis, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection remains a cornerstone technique due to its robustness, versatility, and cost-effectiveness.[3]
This guide provides an in-depth comparison of two hypothetical HPLC-UV methods for the quantification of 2-phenoxypyridine-4-carboximidamide, a novel therapeutic candidate. We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6] Our goal is to equip researchers, scientists, and drug development professionals with the expertise to not only execute validation protocols but to understand and defend their methodological choices.
The Regulatory Framework: A Foundation of Trust
Before any validation study begins, it is imperative to understand the regulatory landscape. The ICH Q2(R1) and the newer Q2(R2) guidelines provide a harmonized framework for validating analytical procedures, ensuring that data is reliable and can be accepted globally.[4][5][7][8] These guidelines are not just regulatory hurdles; they are a framework for good science, ensuring that every piece of analytical data is trustworthy and reproducible.[1][9]
The Contenders: Two HPLC-UV Methods for Analysis
To illustrate the validation process, we will compare two distinct, hypothetical reversed-phase HPLC-UV methods developed for the quantification of 2-phenoxypyridine-4-carboximidamide in a drug substance.
-
Method A (Isocratic): A rapid screening method designed for high-throughput analysis.
-
Column: C18, 100 x 4.6 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.2 mL/min
-
Detection: 254 nm
-
Run Time: 5 minutes
-
-
Method B (Gradient): A comprehensive method designed for stability-indicating assays.
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Run Time: 15 minutes
-
The First Step: System Suitability Testing (SST)
Before any validation parameter is tested, we must confirm that the chromatographic system itself is performing correctly. This is the role of System Suitability Testing (SST).[10][11][12] SST is not a one-time check but an integral part of the analytical sequence, performed before and often during sample analysis to ensure the system is fit for the intended purpose on that specific day.[4][11]
Experimental Protocol: System Suitability Testing
-
Prepare a System Suitability Solution: This is typically a standard solution of the analyte at a concentration that provides a significant detector response (e.g., 100 µg/mL).
-
Perform Replicate Injections: Inject the SST solution five or six times consecutively.
-
Evaluate Key Parameters: Calculate the mean and relative standard deviation (%RSD) for peak area, retention time, and also determine the tailing factor and theoretical plates for the first injection.
| Parameter | Acceptance Criteria (Typical) | Method A Result | Method B Result | Pass/Fail |
| Peak Area %RSD | ≤ 2.0% | 0.8% | 0.5% | Pass |
| Retention Time %RSD | ≤ 1.0% | 0.4% | 0.2% | Pass |
| Tailing Factor (T) | ≤ 2.0 | 1.3 | 1.1 | Pass |
| Theoretical Plates (N) | ≥ 2000 | 5500 | 9800 | Pass |
Expertise & Experience: Both methods easily pass SST, indicating the systems are performing as expected. Method B shows slightly better precision (%RSD) and significantly higher column efficiency (theoretical plates), which is expected given the longer column and slower flow rate. This higher efficiency suggests Method B will have a superior ability to resolve the main peak from any potential impurities.
Core Validation Parameters: A Comparative Deep Dive
The following sections detail the validation experiments for each core parameter, comparing the performance of Method A and Method B.
1. Specificity / Selectivity
Trustworthiness: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][13] For a stability-indicating assay, this is the most critical parameter. It ensures that the peak response we measure is solely from our analyte of interest and not inflated by co-eluting species.
Experimental Protocol: Forced Degradation
-
Prepare Stressed Samples: Subject the analyte (2-phenoxypyridine-4-carboximidamide) to various stress conditions to intentionally generate degradation products.[4]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Expose to UV light (ICH Q1B) for 7 days.
-
-
Analysis: Analyze the unstressed sample and all stressed samples using the HPLC method.
-
Evaluation: Assess the chromatograms for resolution between the main analyte peak and any degradant peaks. Use a photodiode array (PDA) detector if available to check for peak purity.
dot
Caption: Workflow for demonstrating method specificity via forced degradation studies.
| Stress Condition | Method A Performance | Method B Performance |
| Acid Hydrolysis | Co-elution observed. A major degradant peak has a resolution of 1.3 from the main peak. | All peaks are baseline resolved (Resolution > 2.5). |
| Base Hydrolysis | All peaks resolved (Resolution > 2.0). | All peaks are baseline resolved (Resolution > 3.0). |
| Oxidation | Minor degradant peak co-elutes with the main peak (Resolution = 0.8). Peak purity fails. | All peaks are baseline resolved (Resolution > 2.0). |
| Conclusion | Not Specific. Fails to resolve degradants from acid and oxidative stress. | Specific. The method is demonstrated to be stability-indicating. |
Authoritative Grounding: Method A, while faster, is unsuitable for quality control or stability studies because it cannot distinguish the active ingredient from critical degradation products. Method B, with its superior resolving power, is deemed specific and fit for purpose.[4]
2. Linearity & Range
Trustworthiness: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[7][9] This ensures that we can accurately calculate the concentration of an unknown sample by comparing its response to a calibration curve.
Experimental Protocol: Linearity
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the analyte in a suitable solvent (e.g., 1000 µg/mL).
-
Create Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay, the range typically covers 80% to 120% of the target test concentration.[9] Let's assume a target concentration of 100 µg/mL, so the standards would be 80, 90, 100, 110, and 120 µg/mL.
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot the average peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria | Method A Result | Method B Result |
| Range Studied | 80 - 120 µg/mL | 80 - 120 µg/mL | 80 - 120 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9992 | 0.9998 |
| Y-intercept | Should not be significantly different from zero | 15.2 | 5.8 |
| Residual Plot | Random distribution around zero | Random | Random |
Expertise & Experience: Both methods demonstrate excellent linearity with R² values exceeding the typical acceptance criterion of 0.999. Method B shows a slightly better correlation and a y-intercept closer to the origin, suggesting a slightly more ideal linear response.
3. Accuracy
Trustworthiness: Accuracy expresses the closeness of the results obtained by the method to the true value.[13][14] It is typically assessed using recovery studies.
Experimental Protocol: Accuracy (Spike/Recovery)
-
Prepare Placebo Matrix: Create a sample blank that contains all formulation components except the active pharmaceutical ingredient (API), 2-phenoxypyridine-4-carboximidamide.
-
Spike Samples: Spike the placebo matrix with the API at three different concentration levels across the linear range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the nine spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
| Spiked Level | Acceptance Criteria | Method A (% Recovery ± SD) | Method B (% Recovery ± SD) |
| 80% | 98.0% - 102.0% | 98.5% ± 0.9% | 99.8% ± 0.4% |
| 100% | 98.0% - 102.0% | 99.2% ± 0.7% | 100.1% ± 0.3% |
| 120% | 98.0% - 102.0% | 101.8% ± 1.1% | 100.5% ± 0.5% |
| Overall Mean Recovery | 98.0% - 102.0% | 99.8% | 100.1% |
Authoritative Grounding: Both methods meet the typical acceptance criteria for accuracy for an assay.[1] Method B, however, demonstrates tighter precision (lower standard deviation) in its recovery results, indicating a higher degree of reliability.
4. Precision
Trustworthiness: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][7] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval with the same analyst, equipment, and day.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment).
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze all six samples on the same day under the same conditions.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision:
-
Have a different analyst repeat the repeatability experiment on a different day, using a different HPLC system if possible.
-
Calculate the %RSD for this second set of data, and also perform a statistical comparison (e.g., F-test, t-test) of the two data sets.
-
| Precision Level | Acceptance Criteria (%RSD) | Method A (%RSD) | Method B (%RSD) |
| Repeatability (Day 1) | ≤ 2.0% | 1.2% | 0.6% |
| Intermediate (Day 2) | ≤ 2.0% | 1.5% | 0.8% |
| Overall (Day 1 & 2) | ≤ 2.0% | 1.4% | 0.7% |
Expertise & Experience: Both methods are precise. However, Method B is demonstrably more precise than Method A, with %RSD values that are approximately half those of Method A. This superior precision provides greater confidence in the consistency of the data generated.
5. Limit of Detection (LOD) & Limit of Quantification (LOQ)
Trustworthiness: These parameters describe the sensitivity of the method.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15][16]
Experimental Protocol: Signal-to-Noise (S/N) Approach
-
Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of the analyte.
-
Analysis: Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[15]
-
Confirmation (for LOQ): Prepare and inject six samples at the determined LOQ concentration to confirm that the precision (%RSD) at this level is acceptable (typically ≤ 10%).
| Parameter | Method A Result | Method B Result |
| LOD (S/N ≈ 3) | 0.15 µg/mL | 0.05 µg/mL |
| LOQ (S/N ≈ 10) | 0.50 µg/mL | 0.15 µg/mL |
| Precision at LOQ (%RSD) | 8.5% | 6.2% |
Authoritative Grounding: Method B is significantly more sensitive than Method A. Its lower LOQ makes it far more suitable for applications requiring the measurement of low-level components, such as impurity quantification or dissolution testing.[4][14]
6. Robustness
Trustworthiness: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[13][14] It provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Identify Key Parameters: Select critical method parameters to vary slightly. Common examples include mobile phase pH, mobile phase organic composition, column temperature, and flow rate.[4]
-
Vary Parameters: Analyze a system suitability solution while making small, deliberate changes to these parameters one at a time.
-
Evaluation: Monitor the effect of these changes on system suitability results (e.g., retention time, tailing factor, resolution of critical pairs if applicable).
| Parameter Varied | Method A (Effect on SST) | Method B (Effect on SST) |
| Flow Rate (± 10%) | Minor shift in retention time. SST passes. | Minor shift in retention time. SST passes. |
| Mobile Phase % Organic (± 2%) | Significant shift in retention time. Tailing factor increases to 1.9. SST still passes but performance degrades. | Minor shift in retention time. SST parameters remain well within limits. |
| Buffer pH (± 0.2 units) | Resolution of a known impurity drops below 2.0. SST fails. | No significant impact on resolution. SST passes. |
Expertise & Experience: Method B is demonstrably more robust. The performance of the isocratic Method A is highly sensitive to small changes in mobile phase composition and pH, which could lead to failed runs in a routine QC environment. The gradient method (Method B) is more resilient to these minor variations, making it more reliable for long-term use.
Overall Validation Workflow
The entire validation process follows a logical sequence, starting from system suitability and progressing through each of the core parameters.
dot
Caption: Logical workflow for HPLC-UV method validation.
Synthesizing the Data: Which Method Prevails?
This comparative guide clearly demonstrates the superiority of Method B for the intended purpose of quantifying 2-phenoxypyridine-4-carboximidamide in a regulated pharmaceutical environment.
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) | Advantage |
| Speed | Excellent (5 min) | Good (15 min) | Method A |
| Specificity | Fail | Excellent | Method B |
| Linearity | Good | Excellent | Method B |
| Accuracy | Good | Excellent | Method B |
| Precision | Good | Excellent | Method B |
| Sensitivity (LOQ) | 0.50 µg/mL | 0.15 µg/mL | Method B |
| Robustness | Poor | Excellent | Method B |
While Method A offers a significant advantage in speed, its failure in the critical areas of specificity and robustness renders it unsuitable for use as a primary quality control or stability-indicating method. It might find a limited role in very early-stage, non-critical discovery screening where speed is the only priority.
Method B , conversely, has proven to be specific, accurate, precise, sensitive, and robust. It is a reliable and defensible method that meets the stringent requirements for use in all stages of drug development, from clinical batch release to final product quality control.
Conclusion
The validation of an analytical method is a comprehensive scientific investigation, not a mere formality. As demonstrated through the comparison of a rapid isocratic method and a more thorough gradient method, the choices made during method development have profound consequences on the quality and reliability of the data. By grounding our validation protocols in the principles of causality and regulatory compliance, we build a foundation of trust in our analytical results, ensuring the safety and efficacy of the medicines we help bring to patients. Method B, while requiring a greater initial investment in development and a longer run time, provides the scientific integrity and trustworthiness essential for the successful development of 2-phenoxypyridine-4-carboximidamide.
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Comparing synthetic routes for 2-phenoxypyridine-4-carboximidamide scale-up
Scale-Up Synthesis of 2-Phenoxypyridine-4-carboximidamide: A Comparative Guide
Executive Summary 2-Phenoxypyridine-4-carboximidamide is a critical building block in medicinal chemistry, frequently utilized as an intermediate for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs)[1]. Synthesizing this amidine from its corresponding nitrile precursor, 2-phenoxypyridine-4-carbonitrile[2], presents significant chemical engineering and scale-up challenges. This guide objectively compares three synthetic pathways—the classical Pinner reaction, Garigipati's reagent, and the Hydroxylamine/Amidoxime reduction route—evaluating their mechanistic causality, safety profiles, and viability for multi-kilogram manufacturing.
Mechanistic Pathways & Route Comparison
Route A: The Classical Pinner Reaction The Pinner reaction relies on the acid-catalyzed activation of the nitrile. Anhydrous HCl gas protonates the nitrile, increasing its electrophilicity and allowing methanol to attack, forming a methyl imidate intermediate. Subsequent ammonolysis with anhydrous ammonia displaces the methoxy group to yield the amidine[3]. Causality & Scale-Up Impact: While mechanistically straightforward, the requirement for strictly anhydrous conditions and the use of corrosive HCl gas make this route highly problematic for scale-up. The reaction kinetics are often slow, and the generation of stoichiometric ammonium chloride salts causes severe agitation and separation issues in large reactors[3].
Route B: Garigipati's Reagent Garigipati's protocol utilizes methylchloroaluminum amide, generated in situ from trimethylaluminum (AlMe3) and ammonium chloride. This complex features a highly nucleophilic nitrogen that directly attacks the nitrile carbon, bypassing the imidate intermediate to form the amidine in a single step[4]. Causality & Scale-Up Impact: The strong Lewis acidity of the aluminum activates the nitrile, enabling rapid conversion even for sterically hindered substrates[4]. However, AlMe3 is highly pyrophoric. On a process scale, the exothermic quenching of the aluminum complex generates voluminous aluminum hydroxide gels, leading to severe product entrapment and challenging downstream filtration.
Route C: Hydroxylamine / Amidoxime Reduction (The Optimal Scalable Route) This two-step route involves the initial reaction of the nitrile with hydroxylamine to form an amidoxime, followed by catalytic hydrogenation to cleave the N-O bond[5][6]. Causality & Scale-Up Impact: Hydroxylamine benefits from the alpha-effect, making it a super-nucleophile that rapidly attacks the nitrile under mild, aqueous-organic conditions without the need for extreme temperatures or pressures[5]. The subsequent reduction using H2 and Pd/C efficiently yields the amidine[6]. This route avoids pyrophoric reagents and corrosive gases, making it the most robust and inherently safe method for scale-up.
Comparison of synthetic routes to 2-phenoxypyridine-4-carboximidamide from its nitrile precursor.
Quantitative Data & Route Comparison
| Parameter | Route A (Pinner)[3] | Route B (Garigipati)[4] | Route C (Amidoxime)[5][6] |
| Overall Yield | 45 - 55% | 65 - 75% | 80 - 88% |
| Reaction Time | 48 - 72 hours | 12 - 18 hours | 24 hours (Total for 2 steps) |
| Key Hazards | Corrosive HCl/NH3 gases | Pyrophoric AlMe3 | Pressurized H2 gas |
| Downstream Processing | Difficult salt filtration | Emulsion/Gel formation | Simple filtration (Pd/C removal) |
| E-Factor (Waste/Product) | High (>50) | Very High (>80) | Low (<20) |
| Scale-Up Viability | Low | Moderate (Requires specialized facility) | High |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the recommended Route C (Amidoxime Reduction) is detailed below as a self-validating system. Every step includes specific In-Process Controls (IPCs) that dictate causality and confirm reaction progression before proceeding.
Self-validating workflow for Route C, highlighting critical In-Process Controls (IPCs).
Step 1: Synthesis of 2-Phenoxypyridine-4-carboxamide oxime
-
Procedure: Charge a reactor with 2-phenoxypyridine-4-carbonitrile (1.0 eq) and ethanol (10 vol). Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (0.8 eq).
-
Causality: Sodium carbonate is selected as a mild base to freebase the hydroxylamine hydrochloride in situ. A stronger base (like NaOH) could hydrolyze the nitrile to a carboxylic acid or cleave the phenoxy ether linkage. Ethanol is used as it solubilizes the nitrile while allowing the inorganic salts to precipitate[5].
-
Conditions: Heat the suspension to 70°C for 6 hours.
-
Self-Validation (IPC 1): Sample the reaction mixture and analyze via HPLC (UV at 254 nm). The system validates completion when the starting nitrile is < 1.0% Area Under Curve (AUC) . If > 1.0%, continue heating for 2 hours and re-sample.
-
Workup: Once validated, cool to 20°C, add water (15 vol) to precipitate the amidoxime, filter, and wash with water to remove residual inorganic salts. Dry under vacuum at 45°C.
Step 2: Reduction to 2-Phenoxypyridine-4-carboximidamide
-
Procedure: Charge a pressure reactor with the isolated amidoxime (1.0 eq), ethanol (10 vol), and 10% Pd/C (0.05 eq by weight).
-
Causality: Palladium on carbon is chosen over Zinc/Acetic acid to avoid generating heavy metal waste (drastically improving the E-factor). Ethanol is retained as the solvent to prevent solvent-swapping issues and ensure high solubility of the resulting amidine. The N-O bond cleavage is highly selective under these conditions, leaving the pyridine and phenoxy rings intact[6].
-
Conditions: Purge the reactor with N2, then pressurize with H2 to 3 atm. Stir vigorously at 25°C for 12 hours.
-
Self-Validation (IPC 2): Sample the reaction and analyze via HPLC. The system validates completion when the amidoxime intermediate is < 0.5% AUC .
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. To the filtrate, add 1.2 eq of HCl (in isopropanol) to form the amidine hydrochloride salt. Concentrate the solvent to 3 volumes, add ethyl acetate (5 vol) as an anti-solvent, and filter the crystallized 2-phenoxypyridine-4-carboximidamide hydrochloride[1].
Scale-Up Considerations & Safety Grounding
When transitioning from bench to pilot scale, Route C requires specific engineering controls:
-
Gas Evolution: In Step 1, the neutralization of hydroxylamine hydrochloride with Na2CO3 generates CO2 gas. The addition rate of the base must be strictly controlled to prevent reactor over-pressurization and foaming.
-
Hydrogenation Safety: Step 2 utilizes pressurized hydrogen gas. The facility must be equipped with proper grounding, blast walls, and automated H2 sensors. The catalyst filtration step must be performed under an inert N2 atmosphere, as dry Pd/C can ignite in the presence of solvent vapors and oxygen.
References[1] EN300-55200 - EnamineStore. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmetATZVSphxWpBrPfMuFA1LNUWm0BCBYdydjpnX_dVhLkFyhiwTw8KxdtS547cu_8wkZWO-Rbe1rhe7GINbfoYgCNQT-KZ995GvTcYMMnCIY7SLp2Hz4JZyxVkUM4XaV1psa5CntzHnrBhU_hXZlNrhKofPDshty4ZuM=[3] US6204385B1 - Process for preparing amidines - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKeXZd671CFrEz3Kw6WQarUnCOrF2EhqDcpcg011EQDzozxDs0jukmXGMnpXdizCHXGVR3sCZnAulEQ4l3iBB4d2mV9PPwg08mZjRqb9VJhUkAnAxvlssIpGoa9oOE9zCahBIkUqoS-72uVg==[2] C12H8N2O - Explore - PubChemLite. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyxs3o88L5OdorPN3HOqPCy1er2jigOU2u5faTNN-SNuzDZQacIY1W-n84naRvQ3zy1yWdrzCcUzAD9gltivD43ZK_tP1mu6A7r69QhjcR1MMWbcTJz64zvpvWy9bgJ7wPvRo40e_mnMe-g65Ba1yCiS9p[4] Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids: Development and Mechanistic Investigation - PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoAufuLHGj7ynFGvYf62XByiiAIHLaBq4X736i0FBtjGnhtyQhnxuvr7wty8YR2cdJFzVpah-Kk9EwyafqegdSn-IGrM3R_m6i7SZ1HFOEIBziHre7H07Rzk2ilYMINIcuA56P_dQHgmj4PJI=[5] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzd_x2L7kvVIfDV7ZIsY9DQmP24pHVvNKnyCTGUINuoqCjQCGqcrXpqupYoXB_kKbhsOuv4trFArfMmvyn566CvPaZSnL1hb6GHCeF64UP0eWgInBwkc2jXQG9S__-e4hXq-aX[6] Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder - Universiti Kebangsaan Malaysia. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAg8CX3hFby8OHuVRPmQlJTanGJHnSHmNcWhci29gyeziHSZ4CzD_ci6QzkSlQzDx9gCFzro1jt36iMTrfh10su9_PUYtN6tB5HHpqPwDfrry3O1klQjwxan6Rus5HJvZ-4QS1bTgSMQC_F1VpJ021i5Sf
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
